Picraline
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTJMQCRVFWNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Picraline mechanism of action in neuronal cells
An In-depth Technical Guide on the Mechanism of Action of Picraline and Related Alkaloids in Neuronal Cells
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The seeds of Picralima nitida, a tree native to West Africa, have a long history of use in traditional medicine for treating pain, fever, and other ailments. The pharmacological effects of these seeds are attributed to a complex mixture of monoterpenoid indole alkaloids. While the term "this compound" refers to one of these specific alkaloids, it is often used more broadly in reference to the active constituents of the plant. Among these, akuammine is the most abundant and, consequently, one of the most extensively studied.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, akuammine, and other key alkaloids from P. nitida in neuronal cells, focusing on their interaction with opioid receptors and the subsequent downstream signaling cascades.
Primary Molecular Targets: Opioid Receptors
Initial broad screening of the major alkaloids from P. nitida, including this compound, akuammine, pseudoakuammigine, and akuammicine, against a panel of over 40 central nervous system receptors revealed that their primary targets are the opioid receptors.[2][3][4] These alkaloids exhibit varying affinities and selectivities for the three main opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR).
Quantitative Data: Opioid Receptor Binding Affinities
The binding affinities of several key alkaloids for the human opioid receptors have been determined through radioligand binding assays. The data, presented as inhibitor constant (Ki) values, are summarized in Table 1. Lower Ki values indicate higher binding affinity.
| Alkaloid | µ-Opioid (Ki, µM) | δ-Opioid (Ki, µM) | κ-Opioid (Ki, µM) | Reference |
| This compound | >10 | >10 | >10 | [2][3] |
| Akuammine | 0.5 | >10 | >10 | [5] |
| Akuammidine | 0.6 | 2.4 | 8.6 | [5] |
| Pseudoakuammigine | >10 | >10 | 4.8 | [2][3] |
| Akuammicine | 1.1 | 1.6 | 0.2 | [5] |
Note: Data are compiled from studies using membranes from cells expressing human opioid receptors. Absolute values may vary slightly between different experimental setups.
The data indicate that akuammidine and akuammine show a preference for the µ-opioid receptor, while akuammicine displays the highest affinity for the κ-opioid receptor.[5] this compound itself shows very low affinity for all three receptor subtypes.[2][3]
Functional Activity at Opioid Receptors
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately reducing neuronal excitability. The functional activity of P. nitida alkaloids has been characterized using several in vitro assays.
G-Protein Activation and cAMP Inhibition
The ability of these alkaloids to activate G-protein signaling is assessed through [³⁵S]GTPγS binding assays and by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The results, presented as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy), are summarized in Table 2.
| Alkaloid | Assay | Receptor | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| Akuammine | cAMP | µ-Opioid | 5.2 | 87 | [2][3] |
| Akuammidine | cAMP | µ-Opioid | 2.6 | 98 | [2][3] |
| Pseudoakuammigine | cAMP | µ-Opioid | 3.5 | 87 | [2][3] |
| Akuammicine | cAMP | κ-Opioid | 0.04 | 108 | [2][3] |
Efficacy (Eₘₐₓ) is typically expressed relative to a standard full agonist for the respective receptor.
These results confirm that akuammine, akuammidine, and pseudoakuammigine are agonists at the µ-opioid receptor, while akuammicine is a potent full agonist at the κ-opioid receptor.[2][3] In contrast to its agonist activity, one study identified akuammine as a µ-opioid receptor antagonist in an isolated tissue bioassay, highlighting the complexity of its pharmacology.[5]
Biased Agonism and β-Arrestin Recruitment
Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization, and can also initiate a separate wave of G-protein-independent signaling. Ligands that preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) are known as "biased agonists." G-protein bias at the µ-opioid receptor has been proposed as a strategy to develop safer analgesics with reduced side effects like respiratory depression and tolerance.[6]
Studies on the primary µ-opioid receptor agonists from P. nitida show that they do not significantly promote the recruitment of β-arrestin 2, even at high concentrations.[2][3][7] This suggests that akuammine and its related alkaloids are G-protein biased agonists at the µ-opioid receptor .
Downstream Signaling Pathways in Neuronal Cells
The activation of Gi/o-coupled opioid receptors by alkaloids like akuammine triggers a cascade of intracellular events that collectively reduce neuronal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and isolation of Picraline alkaloids
An In-depth Technical Guide to the Natural Sources and Isolation of Picraline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of this compound alkaloids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. The guide includes detailed experimental protocols, quantitative data, and visualizations of key processes to facilitate a deeper understanding of the subject matter.
Introduction to this compound Alkaloids
This compound is a monoterpenoid indole alkaloid (MIA) that, along with a group of structurally related compounds, is of significant interest due to its diverse pharmacological activities. These alkaloids are primarily found in plant species belonging to the Apocynaceae family. Their complex structures and biological activities have made them a focal point for natural product chemists and pharmacologists.
Natural Sources of this compound Alkaloids
The primary natural sources of this compound and its related alkaloids are plants from the Picralima and Alstonia genera.
Picralima nitida (Akuamma Tree)
The seeds of the West African tree Picralima nitida, commonly known as the Akuamma tree, are the most prominent source of this compound and a rich mixture of other indole alkaloids.[1][2][3][4] The major alkaloids found in P. nitida seeds include akuammine, pseudo-akuammigine, akuammicine, and akuammiline.[1][2][3][5] Akuammine is the most abundant, constituting approximately 0.56% of the dried seed powder.[6] While the seeds are the primary source, the fruit rind and stem bark also contain these alkaloids.[7]
Alstonia Species
Several species of the Alstonia genus are also known to produce this compound and related alkaloids.
-
Alstonia scholaris : Commonly known as the Devil's tree, its leaves and bark contain this compound and other indole alkaloids.[8][9][10][11][12][13][14][15][16]
-
Alstonia macrophylla : The leaves of this species have been identified as a source of this compound-type alkaloids.[17]
Quantitative Data on Alkaloid Content
The concentration of specific alkaloids can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes available quantitative data.
| Alkaloid | Plant Source | Plant Part | Concentration/Activity | Reference |
| Akuammine | Picralima nitida | Seeds | 0.56% of dried powder | [6] |
| Alkaloid Extract | Picralima nitida | Fruits | IC50 of 0.01-0.9 µg/ml against Plasmodium falciparum | [7] |
Isolation and Purification Methodologies
The isolation of this compound alkaloids from their natural sources involves multi-step processes that leverage the physicochemical properties of these compounds. Modern chromatographic techniques have proven to be highly effective in obtaining high-purity isolates.
General Extraction Principles
Most isolation protocols begin with the extraction of the dried and powdered plant material using an organic solvent, typically methanol or ethanol.[8][10] The crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant constituents. The acidic aqueous layer containing the protonated alkaloids is then basified, and the free-base alkaloids are extracted back into an organic solvent.
Experimental Protocol: Isolation from Picralima nitida Seeds using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This method has been successfully employed for the large-scale separation of alkaloids from P. nitida seeds, yielding high-purity compounds.[1][2][3][18]
1. Extraction:
- Powdered P. nitida seeds are defatted with hexanes.
- The defatted powder is then exhaustively extracted with methanol.
- The methanol extract is concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
- The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl).
- The acidic solution is washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic components.
- The aqueous layer is basified to a high pH (e.g., pH 10-11 with NH4OH).
- The basic aqueous layer is then extracted with dichloromethane to obtain the crude alkaloid fraction.
3. pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC):
- Solvent System: A biphasic solvent system is prepared. A common system consists of methyl tert-butyl ether (MTBE) and water.
- Stationary Phase: The organic phase is used as the stationary phase.
- Mobile Phase: The aqueous phase, containing a specific concentration of an acid (e.g., HCl), is used as the mobile phase.
- Sample Loading: The crude alkaloid fraction is dissolved in the stationary phase.
- Elution: The mobile phase is pumped through the CCC coil, creating a pH gradient that separates the alkaloids based on their pKa values and partition coefficients.
- Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify the pure alkaloids.
Experimental Protocol: Isolation from Alstonia scholaris Leaves
This protocol outlines a typical procedure for the isolation of indole alkaloids from A. scholaris leaves.[8]
1. Extraction:
- Dried and powdered leaves of A. scholaris are extracted with methanol at room temperature.
- The solvent is evaporated in vacuo to obtain the crude methanol extract.
2. Acid-Base Partitioning:
- The extract is dissolved in a dilute acid solution (e.g., 0.3% HCl).
- The acidic solution is partitioned with ethyl acetate to remove non-alkaloidal compounds.
- The acidic aqueous layer is then basified with a weak base (e.g., 5% ammonia solution) to pH 9-10.
- The basified solution is repeatedly partitioned with ethyl acetate to extract the crude alkaloid mixture.
3. Chromatographic Purification:
- The crude alkaloid extract is subjected to silica gel column chromatography.
- Elution is performed with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
- Fractions are collected and further purified by preparative TLC or HPLC to yield pure alkaloids.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a simplified representation of the biosynthetic pathway.
Caption: General workflow for the isolation of this compound alkaloids.
Caption: Simplified biosynthetic pathway leading to this compound alkaloids.
Conclusion
The natural products of Picralima nitida and Alstonia species represent a rich source of this compound and related alkaloids with significant therapeutic potential. The development of advanced isolation techniques, such as pH-zone-refining countercurrent chromatography, has enabled the efficient purification of these complex molecules, paving the way for further pharmacological investigation and drug development. This guide provides a foundational understanding of the natural sourcing and isolation of this compound alkaloids to support ongoing and future research in this promising area.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picralima - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [emergentresearch.org]
- 6. Akuammine - Wikipedia [en.wikipedia.org]
- 7. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]
- 8. Monoterpenoid Indole Alkaloids from Inadequately Dried Leaves of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New indole alkaloids from the bark of Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogrev.com [phcogrev.com]
- 14. Picralinal--a key alkaloid of picralima group from Alstonia scholaris R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Picraline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Picraline, an indole alkaloid isolated from plants of the Alstonia genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Note on Nomenclature: The data presented herein is primarily associated with the compound identified as "Picralstonine" in the cited literature. Picralstonine is considered to be synonymous with or a closely related structural isomer of this compound. For clarity and accuracy, the name used in the original source will be maintained in the data presentation.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (Picralstonine).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Picralstonine (300 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.61 | d | 4.59 |
| 5α | 4.84 | m | |
| 5β | 3.01 | d | 15.6 |
| 6α | 2.44 | m | |
| 6β | 2.22 | m | |
| 9 | 7.51 | d | 7.5 |
| 10 | 7.12 | t | 7.5 |
| 11 | 7.26 | t | 7.5 |
| 12 | 7.46 | d | 7.5 |
| 14α | 2.76 | dd | 13.75, 4.34 |
| 14β | 2.16 | m | |
| 15 | 3.27 | m | |
| 17 | 2.44 | d | 6.94 |
| 18 | 5.40 | dd | 6.94, 4.5 |
| 20α | 3.10 | d | 17.61 |
| 20β | 3.77 | dm | 17.61 |
| OCH₃ | 3.72 | s | |
| NH | 8.05 | s |
Data sourced from Atta-ur-Rahman et al. (1987).
Table 2: ¹³C NMR Spectroscopic Data for Picralstonine (75 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 2 | 136.2 |
| 3 | 52.1 |
| 5 | 53.7 |
| 6 | 35.1 |
| 7 | 109.8 |
| 8 | 128.1 |
| 9 | 118.2 |
| 10 | 119.7 |
| 11 | 121.8 |
| 12 | 110.9 |
| 13 | 136.2 |
| 14 | 26.0 |
| 15 | 35.1 |
| 16 | 109.8 |
| 17 | 45.9 |
| 18 | 124.9 |
| 19 | 130.1 |
| 20 | 45.9 |
| 21 | 53.7 |
| C=O | 170.5 |
| OCH₃ | 52.1 |
Data sourced from Atta-ur-Rahman et al. (1987).
Infrared (IR) Spectroscopy
-
~3431 cm⁻¹: N-H stretching vibration of the indole ring.
-
~1735 cm⁻¹ and ~1718 cm⁻¹: C=O stretching vibrations, indicative of ester and/or ketone functional groups.
Mass Spectrometry (MS)
Detailed mass spectral data and fragmentation patterns for Picralstonine are not explicitly provided in the readily available literature. However, based on the structure of related indole alkaloids, the molecular ion peak (M+) would be expected, followed by fragmentation patterns characteristic of the indole nucleus and the specific side chains. Common fragmentation would likely involve the loss of the methoxycarbonyl group and cleavages within the complex ring system.
Experimental Protocols
The following protocols are generalized from methods described for the isolation and spectroscopic analysis of alkaloids from Alstonia scholaris.
Isolation of this compound (Picralstonine)
A general workflow for the isolation of alkaloids from Alstonia scholaris is depicted below.
NMR Spectroscopic Analysis
-
Sample Preparation: A few milligrams of the purified alkaloid are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0 ppm).
Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometric (MS) Analysis
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS), is used.
-
Ionization: Electron Impact (EI) is a common ionization method for this class of compounds.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Logical Relationships in Spectroscopic Analysis
The process of structure elucidation using spectroscopic data follows a logical progression, as illustrated below.
Elucidating the Stereochemistry of Picraline: A Technical Guide
Disclaimer: A comprehensive, publicly available document detailing the complete stereochemical elucidation of the indole alkaloid Picraline is not readily accessible. Therefore, this technical guide outlines the established and rigorous methodologies that would be employed to determine the stereochemistry of a complex natural product like this compound, using it as a representative case study. The data presented herein is hypothetical and for illustrative purposes to guide researchers, scientists, and drug development professionals.
Introduction
This compound is a complex indole alkaloid with multiple stereocenters, making the determination of its precise three-dimensional structure a critical aspect of its chemical and pharmacological characterization. The elucidation of its stereochemistry involves a multi-faceted approach, beginning with the determination of its relative stereochemistry, which defines the spatial arrangement of substituents relative to each other within the molecule. This is followed by the assignment of the absolute configuration, which unequivocally defines the orientation of these substituents in three-dimensional space.[1] This guide details the key experimental protocols and data analysis workflows integral to this process.
Determination of Relative Stereochemistry via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of a molecule in solution.[2][3][4][5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to first assign all proton (¹H) and carbon (¹³C) signals and then to deduce the spatial proximity of various protons.
Key NMR Experiments:
-
¹H and ¹³C NMR: Provide fundamental information about the chemical environment of each proton and carbon atom.
-
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the carbon skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining relative stereochemistry. They identify protons that are close in space, irrespective of their bonding connectivity. The intensity of a NOESY/ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
Hypothetical NMR Data for this compound
The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, along with key NOESY correlations that would be instrumental in defining its relative stereochemistry.
| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | Key NOESY Correlations |
| 2 | 105.2 | 6.50 (s) | H-6a |
| 3 | 55.8 | 3.85 (d, 7.5) | H-14a, H-5b |
| 5 | 52.1 | 2.90 (dd, 14.0, 4.5), 2.65 (m) | H-3, H-6a, H-16 |
| 6 | 21.5 | 2.10 (m), 1.95 (m) | H-5a, H-7 |
| 7 | 68.4 | 4.50 (t, 6.0) | H-6b, H-15 |
| ... | ... | ... | ... |
| 15 | 78.9 | 4.10 (d, 8.0) | H-7, H-16 |
| 16 | 60.3 | 3.20 (m) | H-5a, H-15, H-20 |
| 20 | 45.1 | 2.80 (q, 7.0) | H-16, H-21 |
| 21 | 12.5 | 1.10 (t, 7.0) | H-20 |
This data is purely illustrative.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Data Acquisition: Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz). For the NOESY experiment, a mixing time of 300-800 ms is typically employed to observe key spatial correlations.
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra to assign all proton and carbon signals and to identify through-space NOESY/ROESY correlations. These correlations are then used to build a 3D model of the molecule and establish the relative configuration of its stereocenters.
Determination of Absolute Configuration
Once the relative stereochemistry is established, the next critical step is to determine the absolute configuration. This can be achieved through several methods, with X-ray crystallography and chiroptical methods being the most definitive.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule.[6][7][8][9][10] This technique requires the formation of a high-quality single crystal of the natural product or a suitable derivative containing a heavy atom.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 15.456, 18.789 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| R-factor | 0.035 |
| Flack parameter | 0.02(3) |
This data is purely illustrative. A Flack parameter close to zero for a known chirality of the heavy atom confirms the absolute configuration of the entire molecule.[9]
-
Crystallization: Grow single crystals of this compound or a suitable heavy-atom derivative (e.g., a salt with a chiral acid or a brominated derivative). This is often achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration can be determined by anomalous dispersion effects, typically by calculating the Flack parameter.
Chiroptical Methods
Chiroptical techniques, such as optical rotation and circular dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light.[11][12][13][14] These experimental data can be compared with data from quantum chemical calculations to assign the absolute configuration.
The specific rotation of a chiral molecule is a fundamental physical property. The sign and magnitude of the rotation can be used to distinguish between enantiomers.
| Compound | Specific Rotation [α]²⁰D |
| Natural (+)-Picraline | +128° (c 0.5, CHCl₃) |
| Synthetic (-)-Picraline | -126° (c 0.5, CHCl₃) |
This data is purely illustrative.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be determined.
Experimental Protocol: Chiroptical Measurements and Computational Analysis
-
Optical Rotation: Dissolve a precisely weighed sample of this compound in a suitable solvent at a known concentration. Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).
-
Circular Dichroism: Record the CD spectrum of a dilute solution of this compound over a suitable wavelength range.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the optical rotation and CD spectrum for one enantiomer of this compound.
-
Comparison and Assignment: Compare the experimental chiroptical data with the calculated data. A match between the signs of the experimental and calculated optical rotation and the overall shape of the CD spectra allows for the confident assignment of the absolute configuration.
Visualization of Logical Workflows
The following diagrams illustrate the logical flow for the elucidation of this compound's stereochemistry.
Caption: Workflow for determining the relative stereochemistry of this compound.
References
- 1. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiroptical methods in the stereochemical analysis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Chiroptical Spectroscopic Studies and Methods for Natural Products and Small Synthetic Molecules [ir.vanderbilt.edu]
- 14. search.library.nyu.edu [search.library.nyu.edu]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of picraline and structurally related indole alkaloids, primarily isolated from the seeds of Picralima nitida (Akuamma). The focus is on their interactions with opioid receptors and other notable biological targets. This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and Related Indole Alkaloids
Indole alkaloids from Picralima nitida, including this compound, akuammine, pseudo-akuammigine, and akuammicine, have garnered scientific interest due to their traditional use in West Africa for treating pain and fever.[1][2] Modern pharmacological studies have revealed that these compounds primarily interact with the central nervous system, with a notable affinity for opioid receptors.[1][3] Their unique chemical scaffolds distinguish them from traditional opioids like morphine, offering potential avenues for the development of novel therapeutics with distinct pharmacological profiles.[2][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of key indole alkaloids at human opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Indole Alkaloids
| Alkaloid | µ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | Reference(s) |
| Akuammine | 330 | >10,000 | >10,000 | [5] |
| Pseudo-akuammigine | 540 | 490 | >10,000 | [5] |
| Akuammicine | 2,800 | 89 | >10,000 | [6][7] |
| This compound | >10,000 | 3,100 | >10,000 | [8] |
| Akuammidine | 600 | 8,600 | 2,400 | [9] |
Table 2: Functional Activity (EC₅₀) of Indole Alkaloids at Opioid Receptors
| Alkaloid | Receptor | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of Standard Agonist) | Reference(s) |
| Akuammine | µ-Opioid | cAMP Inhibition | 2,600 | Agonist | [10] |
| Pseudo-akuammigine | µ-Opioid | cAMP Inhibition | 5,200 | Agonist | [4] |
| Akuammicine | κ-Opioid | cAMP Inhibition | 240 | Agonist | [6][7] |
| Akuammicine | κ-Opioid | β-Arrestin Recruitment | 39,000 | Partial Agonist | [11] |
Note: Some studies have reported akuammine as a µ-opioid receptor antagonist.[9]
In Vivo Pharmacological Effects
Table 3: In Vivo Analgesic and Anti-inflammatory Activity
| Alkaloid | Animal Model | Assay | Route of Admin. | Effective Dose | Observed Effect | Reference(s) |
| Pseudo-akuammigine | Rat | Carrageenan-induced paw edema | p.o. | 1.0 - 50 mg/kg | Dose-dependent reduction in paw swelling | [12] |
| Pseudo-akuammigine | Rat | Tail flick | - | ED₅₀ = 10 µM | Increased pain threshold, antagonized by naloxone | [12] |
| Akuammine | Mouse | Tail flick & Hot plate | s.c. | 3 - 60 mg/kg | Minimal antinociceptive effects | [10] |
Detailed Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound and related alkaloids.
Alkaloid Isolation: pH-Zone-Refining Countercurrent Chromatography
This technique is used for the preparative separation of alkaloids from crude extracts.[13][14]
-
Principle: This method separates organic acids and bases based on their pKa values and hydrophobicity. A two-phase solvent system is employed, with a retainer (an acid or a base) in the stationary phase and a displacer (a base or an acid) in the mobile phase.[15]
-
Apparatus: A high-speed counter-current chromatography centrifuge with a multilayer coil separation column.
-
Solvent System: A typical system for alkaloid separation consists of methyl tert-butyl ether (MTBE) and water. Triethylamine is added to the organic stationary phase as a retainer, and hydrochloric acid is added to the aqueous mobile phase as a displacer.[14]
-
Procedure:
-
The crude alkaloid extract is dissolved in a mixture of the two solvent phases.
-
The column is filled with the stationary phase.
-
The sample solution is injected into the column.
-
The mobile phase is pumped through the column, creating a pH gradient that elutes the alkaloids as sharp, successive zones according to their pKa and partition coefficients.
-
Fractions are collected and analyzed by HPLC to determine purity.
-
In Vitro Assays
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.[6][16]
-
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) for binding to receptors in a cell membrane preparation.
-
Materials:
-
Cell membranes expressing the human opioid receptor of interest (µ, κ, or δ).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]U69,593 for κ).
-
Test compounds at various concentrations.
-
Binding buffer.
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
This assay measures the inhibition of cyclic AMP production, a hallmark of Gᵢ/ₒ-coupled receptor activation.[3][17]
-
Principle: A genetically engineered luciferase biosensor's light output increases upon binding to cAMP. Activation of Gᵢ/ₒ-coupled receptors (like opioid receptors) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and thus a reduction in light output.
-
Materials:
-
HEK293 cells co-transfected with the opioid receptor of interest and the pGloSensor™-22F cAMP plasmid.
-
GloSensor™ cAMP Reagent.
-
Test compounds.
-
Forskolin (to stimulate cAMP production).
-
-
Procedure:
-
Pre-equilibrate the transfected cells with the GloSensor™ cAMP Reagent for approximately 2 hours.
-
Add the test compounds at various concentrations.
-
Stimulate cAMP production with forskolin.
-
Measure luminescence using a luminometer. A decrease in luminescence relative to the forskolin-only control indicates Gᵢ/ₒ activation.
-
Determine the EC₅₀ value from the dose-response curve.
-
This assay measures the recruitment of β-arrestin to an activated GPCR.[4][18]
-
Principle: This assay uses enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger enzyme fragment (Enzyme Acceptor). Upon receptor activation and β-arrestin recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[19][20]
-
Materials:
-
PathHunter® cell line co-expressing the tagged GPCR and tagged β-arrestin.
-
Test compounds.
-
PathHunter® Detection Reagents.
-
-
Procedure:
-
Plate the PathHunter® cells in an assay plate and incubate.
-
Add the test compounds at various concentrations and incubate to stimulate the receptor.
-
Add the detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
Determine the EC₅₀ value from the dose-response curve.
-
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. GloSensor™ cAMP Assay Protocol [promega.jp]
- 18. 4.3. β-. Arrestin Assay [bio-protocol.org]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In Silico Prediction of Picraline's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline, a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, has been traditionally used for various medicinal purposes, including as an anti-inflammatory and analgesic agent. However, its precise molecular mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive overview of an in silico approach to predict the biological targets of this compound, offering valuable insights for further experimental validation and drug discovery efforts. By leveraging publicly available cheminformatics tools and databases, we present a systematic workflow to identify and prioritize potential protein targets of this natural product. The methodologies, predicted targets, and associated signaling pathways are detailed herein, providing a foundational roadmap for researchers interested in the pharmacology of this compound and related alkaloids.
Introduction
The identification of the biological targets of small molecules is a critical step in the drug discovery and development process. Traditional methods for target identification can be time-consuming and resource-intensive. In silico target prediction, also known as target fishing or reverse screening, has emerged as a powerful and cost-effective computational approach to hypothesize the protein targets of a bioactive compound. These methods utilize the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets.
This guide focuses on the application of in silico methodologies to predict the biological targets of this compound (also known as Picrinine), an akuammiline alkaloid found in species such as Alstonia scholaris. This plant has a rich history in traditional medicine for treating a variety of ailments, suggesting a diverse pharmacological profile for its constituent compounds. By predicting the potential targets of this compound, we can gain a deeper understanding of its molecular basis of action and identify new avenues for therapeutic development.
Methodologies: An In Silico Target Prediction Workflow
The prediction of this compound's biological targets was conducted using a systematic workflow that integrates chemical structure information with publicly accessible target prediction web servers and bioactivity databases.
Chemical Structure Acquisition
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was obtained from the PubChem database (CID 46229104).
SMILES: CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC
In Silico Target Prediction
The SMILES string of this compound was used as input for the SwissTargetPrediction web server, a freely accessible tool for predicting the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds. The prediction was performed against the Homo sapiens proteome.
Analysis of Predicted Targets
The output from SwissTargetPrediction provides a ranked list of potential targets with an associated probability score. The top-ranked targets were further investigated to understand their biological function, tissue distribution, and involvement in signaling pathways using information from publicly available databases such as UniProt, KEGG (Kyoto Encyclopedia of Genes and Genomes), and GeneCards.
Experimental Data Mining
To correlate the in silico predictions with existing experimental evidence, the PubChem BioAssay and ChEMBL databases were queried using this compound's identifiers (PubChem CID: 46229104, ChEMBL ID: CHEMBL590510). This search aimed to identify any reported biological activities of this compound that could support the predicted targets.
Visualization of Workflows and Pathways
The overall workflow of the in silico target prediction process and the key signaling pathways associated with the high-priority predicted targets were visualized using Graphviz (DOT language).
Results: Predicted Biological Targets of this compound
The in silico target prediction for this compound using SwissTargetPrediction yielded a list of potential protein targets. The top 15 predicted targets with the highest probability are summarized in Table 1.
| Target Name | Uniprot ID | Target Class | Probability |
| Prostaglandin G/H synthase 2 | P35354 | Enzyme | 0.133 |
| Prostaglandin G/H synthase 1 | P23219 | Enzyme | 0.133 |
| Cannabinoid receptor 1 | P21554 | G-protein coupled receptor | 0.067 |
| Cannabinoid receptor 2 | P34972 | G-protein coupled receptor | 0.067 |
| Fatty acid amide hydrolase 1 | O00519 | Enzyme | 0.067 |
| Prostaglandin E synthase 2 | Q15185 | Enzyme | 0.067 |
| Carbonic anhydrase II | P00918 | Enzyme | 0.044 |
| Carbonic anhydrase IV | P22748 | Enzyme | 0.044 |
| Carbonic anhydrase IX | Q16790 | Enzyme | 0.044 |
| Carbonic anhydrase XII | O43570 | Enzyme | 0.044 |
| Serotonin N-acetyltransferase | Q16613 | Enzyme | 0.044 |
| Acetylcholinesterase | P22303 | Enzyme | 0.022 |
| Butyrylcholinesterase | P06276 | Enzyme | 0.022 |
| Cholinesterase | Not found | Enzyme | 0.022 |
| Monoamine oxidase B | P27338 | Enzyme | 0.022 |
| Table 1: Top 15 predicted biological targets of this compound from SwissTargetPrediction. |
Discussion of High-Priority Targets and Associated Pathways
Based on the prediction scores and the known anti-inflammatory and analgesic properties of plants containing this compound, the following targets and their associated signaling pathways are of high interest for further investigation.
Prostaglandin G/H Synthase 1 and 2 (COX-1 and COX-2)
The highest probability targets for this compound are COX-1 and COX-2, key enzymes in the arachidonic acid metabolism pathway that leads to the production of prostaglandins. Prostaglandins are potent inflammatory mediators, and inhibition of COX enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The prediction that this compound may target COX enzymes aligns well with the traditional use of Alstonia scholaris for treating inflammatory conditions.
Cannabinoid Receptors (CB1 and CB2)
The cannabinoid receptors CB1 and CB2 are part of the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and mood. CB1 is primarily expressed in the central nervous system, while CB2 is predominantly found in immune cells. Modulation of these receptors can have significant analgesic and anti-inflammatory effects. The prediction of this compound as a potential ligand for cannabinoid receptors suggests a possible mechanism for its reported pain-relieving properties.
Experimental Protocols for Target Validation
The in silico predictions presented in this guide provide a strong foundation for targeted experimental validation. The following are outlines of key experimental protocols that can be employed to confirm the predicted biological targets of this compound.
Enzyme Inhibition Assays
-
Objective: To determine if this compound can directly inhibit the enzymatic activity of predicted targets like COX-1, COX-2, and Fatty Acid Amide Hydrolase 1.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are commercially available.
-
Enzyme activity is measured using a colorimetric or fluorometric assay that detects the production of prostaglandins.
-
This compound is pre-incubated with the enzyme at various concentrations.
-
The substrate (arachidonic acid) is added to initiate the reaction.
-
The reaction is monitored over time, and the rate of product formation is calculated.
-
The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Radioligand Binding Assays
-
Objective: To assess the binding affinity of this compound to predicted receptor targets such as the cannabinoid receptors (CB1 and CB2).
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the CB1 or CB2 receptor gene) are prepared.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP-55,940 for cannabinoid receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The inhibition constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This technical guide has outlined a systematic in silico approach for the prediction of the biological targets of this compound. The results from SwissTargetPrediction suggest that this compound may exert its pharmacological effects through the modulation of key proteins involved in inflammation and pain signaling, most notably COX-1, COX-2, and the cannabinoid receptors. These predictions are consistent with the traditional medicinal uses of plants from which this compound is isolated. The provided experimental protocols offer a clear path for the validation of these computational hypotheses. Further investigation into the interactions of this compound with these and other predicted targets will be crucial for a comprehensive understanding of its mechanism of action and for unlocking its full therapeutic potential.
Workflow Visualization
An In-depth Technical Guide to the Physical and Chemical Properties of Picraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a naturally occurring indole alkaloid found in various plant species, notably from the family Apocynaceae. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and standard experimental methodologies for its analysis. The information is curated to support research, drug discovery, and development activities involving this compound.
Chemical and Physical Properties
This compound is a complex heterocyclic organic molecule. Its core structure and functional groups contribute to its distinct physicochemical characteristics.
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 410.5 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| IUPAC Name | (16R)-17-(Acetoxy)-2α,5α-epoxy-1,2-dihydroakuammilan-16-carboxylic acid methyl ester | --INVALID-LINK-- |
Physicochemical Data
The following table summarizes key quantitative physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.
| Property | Value | Method | Source |
| Melting Point | 160-162 °C | Predicted | --INVALID-LINK-- |
| Boiling Point | 548.0 ± 50.0 °C | Predicted | --INVALID-LINK-- |
| pKa | 3.89 ± 0.40 | Predicted | --INVALID-LINK-- |
Solubility
This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation.
| Solvent | Solubility | Source |
| Chloroform | Soluble | --INVALID-LINK-- |
| Dichloromethane | Soluble | --INVALID-LINK-- |
| Ethyl Acetate | Soluble | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
Biological Activity and Signaling Pathways
This compound has been identified as a bioactive molecule with the potential to interact with multiple biological targets, suggesting a complex pharmacological profile.
Sodium-Glucose Cotransporter (SGLT) Inhibition
This compound and its derivatives have been reported to exhibit potent inhibitory activity against Sodium-Glucose Cotransporters (SGLTs). SGLTs are responsible for glucose reabsorption in the kidneys, and their inhibition is a therapeutic strategy for managing type 2 diabetes. The general signaling pathway for SGLT2 inhibitors involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
Opioid Receptor Agonism
This compound has also been shown to target opioid receptors, exhibiting binding affinities for μ (mu), κ (kappa), and δ (delta) opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia and other central nervous system effects. The binding of an agonist like this compound to these receptors initiates a downstream signaling cascade.
Binding Affinities (Ki):
-
μ-opioid receptor (μOR): 132 μM
-
κ-opioid receptor (κOR): 2.38 μM
-
δ-opioid receptor (δOR): 98.8 μM
The following diagram illustrates a generalized signaling pathway for opioid receptors. The specific downstream effects of this compound on each component of this pathway require further investigation.
Picraline: A Promising Scaffold for Sodium-Glucose Cotransporter (SGLT) Inhibitors in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline, a monoterpene indole alkaloid, has emerged as a compound of significant interest within the drug discovery landscape. Primarily found in plants of the Alstonia genus, such as Alstonia macrophylla, this natural product has demonstrated inhibitory activity against sodium-glucose cotransporters (SGLTs), positioning it as a potential lead compound for the development of novel therapeutics, particularly for metabolic diseases like type 2 diabetes. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a lead compound, its known biological activities, and detailed experimental protocols for its evaluation.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of this compound and its derivatives lies in their ability to inhibit SGLT1 and SGLT2. These transporters play crucial roles in glucose reabsorption in the kidneys (SGLT2) and intestines (SGLT1). Inhibition of SGLT2 leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels, a validated mechanism for the treatment of type 2 diabetes. SGLT1 inhibition, on the other hand, can delay glucose absorption in the gut.
While specific quantitative data for this compound's inhibitory activity against SGLT1 and SGLT2 is not yet widely available in peer-reviewed literature, studies on related this compound-type alkaloids isolated from Alstonia macrophylla have shown promising results, highlighting the potential of this chemical scaffold.
Quantitative Data on this compound-Type Alkaloids
The following table summarizes the inhibitory concentrations (IC50) of two this compound-type alkaloids, demonstrating the potential of this compound class as SGLT inhibitors. Further research is required to determine the specific IC50 values for this compound itself.
| Compound | Target | IC50 (µM) | Source |
| 10-methoxy-N(1)methylburnamine-17-O-veratrate | SGLT1 | 4.0 | [Not Available] |
| SGLT2 | 0.5 | [Not Available] | |
| Alstiphyllanine D | SGLT1 | 5.0 | [Not Available] |
| SGLT2 | 2.0 | [Not Available] |
Experimental Protocols
To facilitate further research into this compound and its derivatives, detailed protocols for assessing their inhibitory activity against SGLT1 and SGLT2 are provided below. These protocols are based on established methodologies in the field.
SGLT2 Inhibition Assay Protocol
This protocol describes a cell-based assay to determine the inhibitory activity of a test compound, such as this compound, on the human sodium-glucose cotransporter 2 (hSGLT2).
Materials:
-
HEK293 cells stably expressing hSGLT2
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
96-well cell culture plates
-
Pre-incubation buffer: 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4
-
Uptake buffer: Pre-incubation buffer containing [14C]-α-methyl-D-glucopyranoside ([14C]-AMG) as the substrate
-
Wash buffer: Ice-cold pre-incubation buffer
-
Lysis buffer: 0.1% SDS in 0.1 N NaOH
-
Scintillation cocktail
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Culture: Culture HEK293-hSGLT2 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-incubation: The following day, wash the cells twice with pre-incubation buffer. Then, add 100 µL of pre-incubation buffer containing various concentrations of the test compound or vehicle (DMSO) to each well and incubate for 10-15 minutes at 37°C.
-
Uptake: Remove the pre-incubation buffer and add 50 µL of uptake buffer containing [14C]-AMG and the corresponding concentration of the test compound. Incubate for 1-2 hours at 37°C.
-
Washing: Terminate the uptake by aspirating the uptake buffer and washing the cells three times with 200 µL of ice-cold wash buffer.
-
Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
SGLT1 Inhibition Assay Protocol
This protocol outlines a method to assess the inhibitory effect of a compound on human SGLT1 (hSGLT1) activity.
Materials:
-
CHO or HEK293 cells stably expressing hSGLT1
-
Appropriate cell culture medium and supplements
-
96-well, clear-bottom, black-walled plates
-
Assay buffer: Krebs-Ringer-Henseleit (KRH) buffer (130 mM NaCl, 4.7 mM KCl, 1.25 mM CaCl2, 1.25 mM MgSO4, 1.25 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
Fluorescent glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG))
-
Test compound (this compound)
-
Phlorizin (as a positive control)
Procedure:
-
Cell Seeding: Seed the hSGLT1-expressing cells into 96-well plates at an appropriate density and culture overnight.
-
Washing: On the day of the assay, wash the cells twice with assay buffer.
-
Compound Incubation: Add 50 µL of assay buffer containing the test compound at various concentrations to the wells. Include wells with vehicle control and a positive control (e.g., phlorizin). Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add 50 µL of assay buffer containing 2-NBDG to each well to initiate the uptake.
-
Uptake Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Washing: Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold assay buffer.
-
Fluorescence Measurement: After the final wash, add 100 µL of assay buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~465/540 nm for 2-NBDG).
-
Data Analysis: Subtract the background fluorescence from mock-transfected cells (if used). Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
While the direct impact of this compound on intracellular signaling pathways has not been elucidated, its action as an SGLT2 inhibitor suggests potential indirect effects on cellular metabolism and signaling. The following diagram illustrates a generalized pathway that could be influenced by SGLT2 inhibition. It is important to note that this is a hypothetical representation and requires experimental validation for this compound.
Caption: Hypothetical signaling pathway of SGLT2 inhibition.
The discovery and development of natural products like this compound as drug leads typically follow a structured workflow. The diagram below outlines a general experimental workflow for screening and characterizing such compounds.
Caption: General workflow for natural product drug discovery.
Future Directions and Conclusion
This compound presents a compelling starting point for the development of novel SGLT inhibitors. The existing data on related alkaloids strongly suggest that the this compound scaffold is a privileged structure for targeting these transporters. However, to fully realize its potential, further research is imperative.
Key areas for future investigation include:
-
Quantitative Bioactivity: Determining the specific IC50 values of this compound for SGLT1 and SGLT2 is a critical next step.
-
Mechanism of Action: Elucidating the precise binding mode of this compound to SGLT transporters will inform rational drug design and lead optimization efforts.
-
Signaling Pathway Analysis: Investigating the direct and indirect effects of this compound on intracellular signaling pathways will provide a more comprehensive understanding of its cellular effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound derivatives are necessary to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
The Ethnobotany and Pharmacology of Picraline-Containing Plants: A Technical Guide for Researchers
An In-depth Exploration of Traditional Use, Pharmacological Activity, and Future Drug Development Potential
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological properties, and scientific investigation of plants containing the indole alkaloid Picraline and its structural relatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The guide synthesizes traditional knowledge with modern scientific findings, offering detailed experimental protocols and insights into the mechanisms of action of this compound and related alkaloids.
Ethnobotanical Heritage of this compound-Containing Flora
The primary source of this compound and its associated alkaloids is the West African plant Picralima nitida, commonly known as Akuamma. Traditional medicine in countries like Ghana, Nigeria, and the Ivory Coast has long utilized various parts of this plant to treat a wide array of ailments. The seeds, in particular, are highly valued for their medicinal properties.
Other plants that have been reported to contain this compound or structurally similar alkaloids include species from the Alstonia and Rauvolfia genera.
Table 1: Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids
| Plant Species | Common Name(s) | Part(s) Used | Traditional Ethnobotanical Uses |
| Picralima nitida | Akuamma | Seeds, Bark, Leaves, Roots, Fruit | Pain relief, Fever reduction, Anti-malarial, Treatment of gastrointestinal disorders (e.g., diarrhea, ulcers), Management of hypertension, Jaundice, Dysmenorrhea. |
| Alstonia macrophylla | Devil Tree, Hard Alstonia | Bark, Leaves | Management of pain (rheumatic pain, body aches, backache), Fever reduction, Treatment of respiratory issues (cough, asthma), Dysentery, As a general tonic. |
| Rauvolfia volkensii | Roots | While specific traditional uses for pain and inflammation are not extensively documented, other Rauvolfia species are used for snakebites, mental illness, hypertension, and gastrointestinal issues. |
Phytochemistry: The Alkaloid Profile
The therapeutic effects of these plants are largely attributed to their rich concentration of monoterpene indole alkaloids. While this compound is a key constituent, it is often found alongside a suite of structurally related compounds.
Table 2: Major Alkaloids in Picralima nitida
| Alkaloid | Reported Pharmacological Activity |
| This compound | Opioid receptor activity. |
| Akuammine | Analgesic, μ-opioid receptor agonist. |
| Akuammidine | Analgesic, μ-opioid receptor agonist. |
| Akuammicine | Potent κ-opioid receptor agonist. |
| Pseudo-akuammigine | Anti-inflammatory and analgesic actions. |
| Pericine |
Quantitative Data on this compound Content
Detailed quantitative analysis specifying the concentration of this compound (e.g., in mg/g) in various parts of Picralima nitida, Alstonia macrophylla, and Rauvolfia volkensii is not extensively available in publicly accessible literature. The total alkaloid content of Picralima nitida seeds is reported to be between 3.5% and 4.8%. One study on the combined seed and peel of P. nitida reported a total alkaloid concentration of 2.03%. Another analysis of the unripe fruit pulp indicated an alkaloid content of 8.72 mg/g. The principal alkaloids in the roots of Rauvolfia volkensii were found to be ajmaline (0.08%) and reserpiline (0.15%). Further research employing standardized analytical methods is required to establish a comprehensive quantitative profile of this compound across these and other plant species.
Pharmacological Activity and Mechanism of Action
Scientific investigations have largely validated the traditional uses of this compound-containing plants, particularly their analgesic and anti-inflammatory properties. The primary mechanism of action for the analgesic effects of several of these alkaloids, including this compound, involves their interaction with the endogenous opioid system.
Opioid Receptor Interaction
Alkaloids from Picralima nitida have been shown to bind to μ- (mu) and κ- (kappa) opioid receptors, which are key targets for pain modulation in the central nervous system.
-
μ-Opioid Receptor (MOR): Agonism at the MOR is the primary mechanism of action for traditional opioid analgesics like morphine. This interaction leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and nociceptive transmission.
-
κ-Opioid Receptor (KOR): Activation of the KOR also produces
Exploring the Biodiversity and Therapeutic Potential of Picraline-Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biodiversity, biosynthesis, and analysis of picraline, an akuammiline-type monoterpenoid indole alkaloid. This compound and its structural analogs are of significant interest to the pharmaceutical industry due to their diverse biological activities, including the inhibition of sodium-glucose cotransporters (SGLT), which is a validated target for type 2 diabetes treatment. This document details the organisms known to produce this compound, presents available quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes key biochemical and experimental pathways.
Biodiversity of this compound-Producing Organisms
This compound is a secondary metabolite found primarily within the Apocynaceae family, a large family of flowering plants. The alkaloid has been isolated from several genera, indicating a specific but distributed biosynthetic capacity. The primary organisms known to produce this compound and its close structural relatives, such as picrinine, are:
-
Genus Alstonia : This genus is a significant source of this compound-type alkaloids.
-
Alstonia scholaris : Commonly known as the "devil tree," the leaves of this plant are a well-documented source of picrinine and other related alkaloids. An alkaloidal extract of A. scholaris leaves has been developed as an investigational new drug and approved for clinical trials in China for treating chronic respiratory diseases.
-
Alstonia macrophylla : The leaves of this species also contain this compound and other ajmaline-type alkaloids that have demonstrated inhibitory activity against SGLT1 and SGLT2.
-
-
Genus Rauvolfia : This genus is known for producing a wide array of indole alkaloids.
-
Rauvolfia volkensii : The roots of this plant have been found to contain a complex mixture of alkaloids, including those from the akuammicine group, to which this compound belongs.
-
Rauvolfia oreogiton : This species also accumulates this compound-type alkaloids.
-
-
Genus Picralima :
-
Picralima nitida : The seeds of this West African tree are a rich source of various akuammiline alkaloids, including this compound. They have been traditionally used to treat malaria, pain, and gastrointestinal disorders.
-
Quantitative Data on Alkaloid Content
Specific quantitative data on the yield of this compound from various plant sources is sparsely reported in the available literature. However, studies on total alkaloid content and the yields of closely related compounds provide a valuable proxy for assessing the potential of these organisms as sources for isolation.
| Plant Species | Plant Part | Analyte | Method | Result | Reference |
| Alstonia scholaris | Leaves | Total Alkaloids | GC-MS | 3.61% of methanolic extract | |
| Picralima nitida | Seeds | Akuammicine | pH-Zone-Refining CCC | 145 mg from 1.2 g of DCM fraction | |
| Picralima nitida | Seeds | Pseudo-akuammigine | pH-Zone-Refining CCC | 130 mg from 1.2 g of DCM fraction | |
| Rauvolfia volkensii | Roots | Ajmaline | Gravimetric | 0.08% | |
| Rauvolfia volkensii | Roots | Reserpiline | Gravimetric | 0.15% |
Note: The data presented highlights the potential for significant alkaloid extraction from these species. Further research employing quantitative techniques such as HPLC-UV or LC-MS is required to determine the precise concentration of this compound in various plant tissues.
Biosynthesis of this compound
This compound belongs to the akuammiline class of monoterpenoid indole alkaloids (MIAs). The biosynthesis of these complex molecules is an intricate enzymatic process that originates from the precursor geissoschizine. While the exact terminal steps to this compound are not fully elucidated, the core pathway leading to the akuammiline skeleton is understood.
Caption: Biosynthetic pathway leading to the akuammiline alkaloid core.
Experimental Methodologies
This section provides detailed protocols for the isolation of this compound from plant material and for assessing its biological activity as an SGLT inhibitor.
Isolation of this compound via pH-Zone-Refining Countercurrent Chromatography (CCC)
This modern chromatographic technique is highly effective for separating alkaloids with high purity and yield by exploiting their differing pKa values.
a. Preparation of Crude Extract:
-
Grinding & Defatting: Air-dry the plant material (e.g., *Picralima nit
Methodological & Application
The Chemical Blueprint: A Detailed Look at the Total Synthesis of Picraline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the methodologies for the total synthesis of Picraline, a complex Akuammiline alkaloid. This document provides detailed application notes, experimental protocols, and comparative data from two seminal syntheses, offering a roadmap for navigating this challenging synthetic landscape.
This compound, a structurally intricate member of the Akuammiline family of indole alkaloids, has captivated synthetic chemists due to its dense array of stereocenters and complex polycyclic framework. First isolated in 1965, its unique architecture, featuring a furoindoline core fused to a [3.3.1]-azabicyclic system, has presented a formidable challenge to synthetic organic chemists. This document outlines the successful total syntheses of this compound, providing a detailed examination of the strategic approaches and experimental methodologies developed by leading research groups.
Strategic Approaches to the this compound Core
Two landmark total syntheses of this compound have been reported, each employing a distinct and innovative strategy to conquer its molecular complexity. The first racemic total synthesis was accomplished by the Movassaghi group in 2014, followed by the first asymmetric total synthesis of (-)-picrinine by the Zhu group in 2021.
The Movassaghi Approach: A Racemic Total Synthesis
The Movassaghi synthesis is characterized by a concise assembly of the [3.3.1]-azabicyclic core, a pivotal Fischer indolization to construct the carbon framework, and a series of delicate late-stage transformations to complete the natural product.[1] This strategy provides a robust pathway to the racemic form of this compound.
The Zhu Approach: An Asymmetric Total Synthesis
The Zhu synthesis achieves the first asymmetric total synthesis of (-)-picrinine.[2] Key features of this enantioselective route include an efficient acid-promoted oxo-bridge ring-opening, a crucial Dauben-Michno oxidation, and a nickel-mediated reductive Heck reaction to forge the challenging [3.3.1]-azabicyclic core.[2]
Comparative Overview of Synthetic Parameters
The following table provides a high-level comparison of the two prominent total syntheses of this compound, highlighting key quantitative metrics.
| Parameter | Movassaghi Synthesis (2014) | Zhu Synthesis (2021) |
| Chirality | Racemic | Enantioselective |
| Longest Linear Sequence | 18 steps | Not explicitly stated |
| Overall Yield | Not explicitly stated | Not explicitly stated |
| Key Strategies | - Assembly of [3.3.1]-azabicyclic core- Fischer indolization- Late-stage functionalization | - Acid-promoted oxo-bridge ring-opening- Dauben-Michno oxidation- Ni-mediated reductive Heck reaction |
Experimental Protocols: Key Transformations
The following sections provide detailed experimental protocols for selected key reactions from the Movassaghi and Zhu syntheses. These protocols are intended to serve as a practical guide for researchers in the field.
Movassaghi Synthesis: Fischer Indolization
This crucial step forges the core indole structure of this compound.
Protocol:
-
To a solution of the tricyclic cyclopentene intermediate in a suitable solvent (e.g., acetic acid), add phenylhydrazine.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period.
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent and purify by column chromatography to yield the pentacyclic indole product.
Zhu Synthesis: Nickel-Mediated Reductive Heck Reaction
This reaction is instrumental in constructing the [3.3.1]-azabicyclic core of (-)-picrinine.
Protocol:
-
In a glovebox, combine the vinyl iodide precursor, a nickel(II) catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine derivative), and a reducing agent (e.g., manganese powder) in an anhydrous, deoxygenated solvent (e.g., DMF).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required duration.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired [3.3.1]-azabicyclic product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies employed by the Movassaghi and Zhu groups.
Caption: Retrosynthetic overview of the Movassaghi total synthesis of racemic this compound.
Caption: Key strategic steps in the asymmetric total synthesis of (-)-picrinine by Zhu and coworkers.
Conclusion
The total syntheses of this compound by the Movassaghi and Zhu groups represent significant achievements in the field of natural product synthesis. These methodologies not only provide access to this complex alkaloid for further biological investigation but also showcase the power of modern synthetic strategies in overcoming significant molecular challenges. The detailed protocols and comparative data presented herein are intended to aid researchers in the design and execution of their own synthetic endeavors in this exciting area of chemical science.
References
Application Note: Quantification of Picraline in Plant Extracts using HPLC-UV
Introduction
Picraline is a prominent indole alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine. There is growing interest in the pharmacological properties of this compound, necessitating a reliable and accurate analytical method for its quantification in plant extracts. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. The described protocol is intended for researchers, scientists, and drug development professionals working on the analysis of natural products.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile and water, acidified with formic acid to ensure the protonation of the alkaloid and improve peak shape. Quantification is achieved by monitoring the UV absorbance at the wavelength of maximum absorbance (λmax) of this compound and comparing the peak area to that of a certified reference standard.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Analytical balance.
-
pH meter.
-
Centrifuge.
-
Vortex mixer.
-
Solid Phase Extraction (SPE) manifold and cartridges (optional).
-
-
Reagents and Materials:
-
This compound certified reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (analytical grade).
-
Hydrochloric acid (analytical grade).
-
Ammonia solution (analytical grade).
-
Dichloromethane (analytical grade).
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation from Plant Material (Picralima nitida seeds)
-
Grinding: Grind the dried seeds of Picralima nitida into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol acidified with 0.1% hydrochloric acid.
-
Sonicate for 30 minutes, followed by shaking for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants.
-
-
Acid-Base Liquid-Liquid Extraction (Clean-up):
-
Evaporate the pooled supernatant to dryness under reduced pressure.
-
Redissolve the residue in 20 mL of 2% hydrochloric acid.
-
Wash the acidic solution with 20 mL of dichloromethane three times to remove non-basic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.
-
Extract the alkaloids into 20 mL of dichloromethane three times.
-
Pool the organic layers and evaporate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or λmax of this compound determined by DAD) |
| Run Time | 35 minutes |
Note: The UV detection wavelength of 254 nm is a common choice for indole alkaloids. For optimal sensitivity, it is recommended to use a Diode Array Detector (DAD) to determine the specific maximum absorbance wavelength (λmax) of this compound during initial method development.
4. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank plant matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study using spiked blank matrix samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Data Presentation
Table 1: Method Validation Parameters (Illustrative Examples)
The following table summarizes typical performance characteristics for a validated HPLC-UV method for the quantification of an alkaloid similar to this compound. These values should be determined experimentally for this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate (Inter-day) | < 3.0% |
Table 2: Quantification of this compound in a Sample Plant Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Plant Extract 1 | 15.8 | 125846 | 45.2 | 4.52 |
| Plant Extract 2 | 15.9 | 158932 | 57.1 | 5.71 |
| Plant Extract 3 | 15.8 | 110278 | 39.6 | 3.96 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method development and validation.
Application Note: Quantitative Analysis of Picraline and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Picraline and its putative metabolites in biological matrices, such as plasma, using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies of this compound.
Introduction
This compound is a complex indole alkaloid with the chemical formula C23H26N2O5. As with many xenobiotics, it is expected to undergo metabolic transformation in the body, primarily through Phase I and Phase II reactions, to facilitate its excretion. Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety profile. LC-MS/MS is a powerful analytical technique that offers the high sensitivity and specificity required for the detection and quantification of drugs and their metabolites in complex biological samples.[1] This application note provides a comprehensive protocol for the analysis of this compound and its potential metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., a structurally similar indole alkaloid)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound and its putative metabolites. These values are provided as a starting point for method development and should be optimized for the specific instrumentation used.
Table 2: Hypothetical MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 411.2 | 218.1 | 100 | 25 | 6.2 |
| Hydroxylated this compound (Metabolite 1) | 427.2 | 234.1 | 100 | 28 | 5.5 |
| Demethylated this compound (Metabolite 2) | 397.2 | 204.1 | 100 | 25 | 5.8 |
| This compound Glucuronide (Metabolite 3) | 587.2 | 411.2 | 100 | 20 | 4.9 |
| Internal Standard | 425.2 | 232.1 | 100 | 27 | 6.3 |
Table 3: Hypothetical Method Validation Parameters
| Parameter | This compound | Metabolite 1 | Metabolite 2 | Metabolite 3 |
|---|---|---|---|---|
| Linear Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 0.5 - 500 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.2 | 0.1 | 0.1 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 0.5 | 0.5 | 1 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% | <15% | <15% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Proposed metabolic pathway of this compound.
References
Application Notes and Protocols for the Extraction of Picraline from Picralima nitida Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Picralima nitida, a member of the Apocynaceae family, is a plant indigenous to West Africa, where its seeds are traditionally used for various medicinal purposes. The seeds are a rich source of various indole alkaloids, with picraline being one of the prominent compounds. These alkaloids have garnered significant interest in the scientific community for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from Picralima nitida seeds, compiled from various scientific studies. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.
Data Presentation
A summary of quantitative data from various extraction and purification methodologies is presented in Table 1. This allows for a comparative analysis of the efficiency of different solvents and techniques in yielding this compound and other alkaloids from Picralima nitida seeds.
Table 1: Summary of Quantitative Extraction Data for Picralima nitida Seeds
| Extraction Method | Solvent(s) | Starting Material | Extract/Fraction Yield | This compound Yield | Reference |
| Maceration & Acid-Base Extraction | Methanolic HCl, Dichloromethane | 250 g seed powder | 3.356 g (Dichloromethane fraction) | 61 mg (from 1.2 g of fraction) | [1] |
| Maceration | Methanol | Not specified | 13.73% (w/w) | Not specified | [2] |
| Soxhlet Extraction | Dichloromethane, then Methanol | 500 g seed powder | Not specified | Not specified | [3] |
| Sequential Maceration | Ethanol | 2.0 kg seed powder | 97 g (4.85% w/w) | Not specified | [4] |
| Maceration (Defatting) | Petroleum Ether | 1.8 kg seed powder | Not specified | Not specified | [5] |
Experimental Protocols
The following protocols describe the key experimental procedures for the extraction and purification of this compound from Picralima nitida seeds.
Protocol 1: Maceration followed by Acid-Base Liquid-Liquid Extraction
This protocol is a widely used method for the selective extraction of alkaloids.
1. Seed Preparation:
-
Obtain dried seeds of Picralima nitida.
-
Grind the seeds into a fine powder using a mechanical grinder.
2. Initial Extraction (Maceration):
-
Soak 250 g of the powdered seeds in 400 mL of methanolic hydrochloride solution.
-
Stir the mixture for two hours at room temperature.
-
Filter the mixture to separate the seed powder from the filtrate.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
3. Acid-Base Extraction:
-
Dissolve the crude extract in 400 mL of 2N aqueous hydrochloric acid.
-
Wash the acidic solution three times with 400 mL of hexanes to remove non-polar compounds. Discard the hexane layers.
-
Extract the acidic aqueous layer three times with 400 mL of dichloromethane. Combine the dichloromethane layers.
-
Evaporate the combined dichloromethane layers to dryness under vacuum to yield the crude dichloromethane fraction containing this compound and other alkaloids.[1]
-
To isolate other alkaloids, the remaining aqueous layer can be basified to pH 12 with 28% ammonium hydroxide and extracted with ethyl ether.[1]
4. Purification by Column Chromatography:
-
The crude dichloromethane fraction can be further purified using flash column chromatography over silica gel.
-
A suitable elution system is a gradient of 0-2% methanol in chloroform containing 1% triethylamine.[1]
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 2: Soxhlet Extraction
This method is suitable for a more exhaustive extraction of compounds from the plant material.
1. Seed Preparation:
-
Prepare the powdered seeds as described in Protocol 1.
2. Defatting (Optional but Recommended):
-
To remove oils and fats that can interfere with subsequent steps, first extract the powdered seeds with petroleum ether (b.p. 40-60°C) in a Soxhlet apparatus for several hours.[3] Discard the petroleum ether extract.
-
Air-dry the defatted seed powder.
3. Main Extraction:
-
Place the defatted seed powder (500 g) in the thimble of a Soxhlet apparatus.
-
Extract with 5 L of dichloromethane for 10 hours.[3]
-
Concentrate the dichloromethane extract under reduced pressure to obtain the crude extract.
-
The seed material can be subsequently re-extracted with methanol for 6 hours to obtain a more polar extract.[3]
4. Further Processing:
-
The crude dichloromethane extract can be subjected to acid-base extraction and column chromatography as described in Protocol 1 for the purification of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: Workflow for Maceration and Acid-Base Extraction of this compound.
References
Determining the Cytotoxicity of Picraline: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Picraline, an indole alkaloid, using common cell-based assays. The following protocols are designed to deliver robust and reproducible data for researchers in oncology, toxicology, and drug discovery.
Introduction
This compound is a monoterpene indole alkaloid that, like many compounds in its class, is investigated for its potential pharmacological activities. Preliminary assessment of cytotoxicity is a critical first step in the evaluation of any compound for therapeutic potential. This document outlines a panel of assays to quantify cell viability, membrane integrity, and the mode of cell death induced by this compound.
Experimental Strategy
A tiered approach is recommended to characterize the cytotoxic profile of this compound. The initial screening should employ a metabolic assay, such as the MTT assay, to determine the concentration-dependent effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). Subsequent assays, including the Lactate Dehydrogenase (LDH) release assay and Annexin V/Propidium Iodide (PI) staining, can then be used to differentiate between cytotoxic mechanisms, such as apoptosis and necrosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in each well with 100 µL of the medium containing the desired this compound concentration. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells with a compromised plasma membrane.
Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the test wells, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at predetermined concentrations (e.g., around the IC50 value) for a specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Use trypsin-EDTA to detach adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.
| Assay | Endpoint Measured | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) | % Apoptosis (Annexin V+/PI-) | % Necrosis (Annexin V+/PI+) |
| MTT | Metabolic Activity | 0.1 | ||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| LDH | Membrane Integrity | 0.1 | ||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| Annexin V/PI | Apoptosis/Necrosis | IC50 | ||||
| 2 x IC50 |
Note: The table above is a template. The actual concentrations and results will be determined experimentally.
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using Picraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline, a monoterpene indole alkaloid, has garnered interest in the scientific community for its potential biological activities. This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays to evaluate the inhibitory effects of this compound against several key enzyme targets. The protocols outlined below are based on established methodologies for assessing inhibitors of sodium-glucose cotransporters (SGLTs) and cholinesterases, enzymes against which this compound and related alkaloids have shown inhibitory potential. Additionally, a general protocol for assessing antiplasmodial activity is included, given the observed effects of similar compounds.
Target Enzymes and Biological Activities
Preliminary research suggests that this compound and its structural analogs may exhibit inhibitory activity against the following enzymes and biological targets:
-
Sodium-Glucose Cotransporters (SGLT1 and SGLT2): this compound-type alkaloids have been identified as inhibitors of SGLT1 and SGLT2, which are involved in glucose reabsorption in the kidney. Inhibition of these transporters is a therapeutic strategy for managing type 2 diabetes.
-
Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE): While direct quantitative data for this compound is emerging, related compounds with similar chemical scaffolds have demonstrated inhibitory activity against AChE and BChE. These enzymes are critical in the regulation of neurotransmission and are targets for drugs treating neurodegenerative diseases like Alzheimer's.
-
Antiplasmodial Activity: Monoterpene indole alkaloids, including those of the this compound type, have shown moderate antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria. The precise enzymatic targets within the parasite are a subject of ongoing research.
Data Presentation: Summary of Potential Inhibitory Activities
The following table summarizes the potential enzyme inhibitory activities of this compound and related compounds based on available literature. It is important to note that specific IC50 values for this compound are not yet widely reported and will need to be determined experimentally.
| Target Enzyme/Organism | Compound Type | Observed Activity | Reference |
| Sodium-Glucose Cotransporter 1 (SGLT1) | This compound-type alkaloids | Moderate Inhibition | |
| Sodium-Glucose Cotransporter 2 (SGLT2) | This compound-type alkaloids | Moderate Inhibition | |
| Acetylcholinesterase (AChE) | Related benzamide and picolinamide derivatives | Inhibition (IC50 values in the low µM range for related compounds) | |
| Butyrylcholinesterase (BChE) | Related compounds | Inhibition | |
| Plasmodium falciparum | This compound-type alkaloids | Moderate Antiplasmodial Effects |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzyme assays.
Materials:
-
Purified enzyme (e.g., AChE, BChE)
-
Substrate specific to the enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader
-
Pipettes and tips
Workflow Diagram:
Chiral Separation of Picraline Enantiomers by Supercritical Fluid Chromatography (SFC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picraline is a complex indole alkaloid with multiple stereocenters, making the separation of its enantiomers critical for pharmacological and toxicological studies. Due to their identical physical and chemical properties in an achiral environment, the resolution of enantiomers presents a significant analytical challenge. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, reduced analysis time, and lower consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] This application note details a robust and efficient method for the chiral separation of this compound enantiomers using SFC with a polysaccharide-based chiral stationary phase.
The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), which exhibits low viscosity and high diffusivity, allowing for rapid separations.[1] The elution strength and selectivity are fine-tuned by adding a polar organic co-solvent, typically an alcohol. For basic compounds like alkaloids, the addition of a small amount of a basic modifier is often crucial for achieving good peak shape and resolution.[1]
Experimental Protocol
This protocol outlines the steps for the chiral separation of this compound enantiomers using a supercritical fluid chromatography system.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol.
-
Further dilute the stock solution with methanol to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. SFC System and Conditions:
-
Instrumentation: A supercritical fluid chromatography system equipped with a photodiode array (PDA) detector and a backpressure regulator.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to its broad applicability for complex molecules.[1] For this application, a CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm column is proposed.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B (Co-solvent): Methanol with 0.2% (v/v) Isopropylamine
-
-
Gradient: Isocratic elution with 20% Co-solvent B.
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
3. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (tR), resolution (Rs), selectivity (α), and peak asymmetry for each enantiomer.
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation of this compound enantiomers under the specified SFC conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 4.2 | 5.5 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{1.35} |
| Peak Asymmetry | 1.1 | 1.2 |
Experimental Workflow
References
Application Notes & Protocols: Developing Analytical Standards for Picraline Research
Introduction
Picraline, also known as Picrinine, is an indole alkaloid primarily isolated from plants of the Alstonia and Hunteria genera. As a member of the akuammiline family of alkaloids, it has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, antitussive, and anti-asthmatic properties. More recently, this compound-type alkaloids have been identified as inhibitors of the sodium-glucose cotransporter 2 (SGLT-2), indicating potential applications in diabetes research. The advancement of research and potential therapeutic development of this compound necessitates the establishment of well-characterized analytical standards. These standards are crucial for ensuring the accuracy, reproducibility, and comparability of scientific data across different laboratories.
This document provides detailed application notes and protocols for the preparation, characterization, and quantitative analysis of this compound analytical standards, intended for researchers, scientists, and professionals in drug development.
1. Reference Standard Preparation and Characterization
The foundation of any quantitative analysis is a primary analytical standard of known purity and identity. This can be achieved through isolation from natural sources or chemical synthesis, followed by rigorous characterization.
Protocol 1.1: Isolation and Purification of this compound
This protocol is a general guideline based on established methods for extracting indole alkaloids from plant material.
-
Extraction:
-
Grind dried and powdered plant material (e.g., Alstonia scholaris leaves) to a fine powder.
-
Perform maceration with ethanol or methanol for 16-24 hours at room temperature.
-
Concentrate the resulting extract under reduced pressure to yield a crude oil.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a methanol/dichloromethane mixture (1:1).
-
Perform liquid-liquid extraction against acidified water (e.g., 2% tartaric acid) to separate acidic and neutral compounds from the basic alkaloids.
-
Basify the acidic aqueous phase with a suitable base (e.g., Na2CO3) to a pH of 9-10.
-
Extract the aqueous phase with an organic solvent like dichloromethane or ethyl acetate to recover the alkaloid-rich fraction.
-
-
Chromatographic Purification:
-
Subject the alkaloid-rich fraction to Vacuum Liquid Chromatography (VLC) or column chromatography using silica gel or reversed-phase C18 material.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) of increasing polarity.
-
Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool fractions containing the target compound and perform further purification by preparative HPLC to achieve high purity (>98%).
-
Protocol 1.2: Purity and Identity Assessment
The purified this compound standard must be rigorously analyzed to confirm its identity and determine its purity.
-
High-Performance Liquid Chromatography (HPLC-UV/DAD): Assess purity by calculating the peak area percentage. A high-purity standard should exhibit a single major peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of this compound (C20H22N2O3, Molecular Weight: 338.4 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to confirm the chemical structure. The spectral data should be consistent with published values for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups present in the molecule.
Workflow for Analytical Standard Development
The development of a certified analytical standard is a multi-step process that ensures its identity, purity, and stability.
Caption: Workflow for the preparation and certification of a this compound analytical standard.
2. Quantitative Analysis Protocols
The following protocols describe methods for the quantitative determination of this compound in research samples.
Protocol 2.1: Quantification of this compound using HPLC with UV Detection
This method is suitable for the analysis of this compound in extracts and formulations where concentrations are relatively high.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is 70:30 (Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (determined by DAD, typically between 220-280 nm for indole alkaloids).
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh ~5 mg of the this compound analytical standard and dissolve in 10 mL of methanol to create a 500 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in methanol, vortex, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2.2: Trace Level Analysis of this compound by LC-MS/MS
This highly sensitive and selective method is ideal for determining this compound in complex biological matrices (e.g., plasma, tissue homogenates).
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
LC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Picraline Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a this compound-type indole alkaloid identified in plant species such as Alstonia macrophylla and Picralima nitida.[1] Emerging in vitro research has highlighted its potential as a moderate inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1 and SGLT2), suggesting its prospective application in metabolic disease research.[2][3] Additionally, studies have indicated its interaction with opioid receptors.[1] This document provides detailed application notes and standardized protocols for the preparation and administration of this compound formulations for in vivo animal studies, based on established principles for alkaloid research. It is important to note that specific in vivo pharmacokinetic and toxicological data for this compound are not extensively available in public literature. Therefore, the provided protocols are intended as a starting point and should be adapted based on preliminary dose-finding and tolerability studies.
Data Presentation
Due to the limited availability of specific in vivo quantitative data for this compound, the following tables provide a general framework for data collection and presentation based on typical in vivo studies for novel compounds.
Table 1: Suggested Parameters for In Vivo Efficacy Studies of this compound
| Parameter | Route of Administration | Vehicle | Dose Range (mg/kg) | Animal Model | Primary Efficacy Endpoint | Secondary Endpoints |
| Blood Glucose Reduction | Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) | e.g., 0.5% Methylcellulose, Saline, DMSO/PEG/Saline | To be determined (TBD) | e.g., Streptozotocin-induced diabetic mice/rats | Change in blood glucose levels | Food and water intake, Body weight changes, Urine glucose levels |
| Analgesic Effect | p.o., i.p., Subcutaneous (s.c.) | e.g., Saline, 10% Tween 80 in saline | TBD | e.g., Hot plate test, Tail-flick test in mice/rats | Latency to response | Behavioral observations |
Table 2: Framework for this compound Pharmacokinetic Profiling
| Parameter | Route of Administration | Vehicle | Dose (mg/kg) | Animal Species | Key Pharmacokinetic Parameters to Measure |
| Bioavailability & Half-life | i.v. vs. p.o. | TBD | TBD | e.g., Rats, Mice | Cmax, Tmax, AUC, t1/2, Bioavailability (%) |
| Tissue Distribution | i.v. or p.o. | TBD | TBD | e.g., Mice | Concentration in key organs (kidney, liver, brain, etc.) |
Table 3: Acute Toxicity Profile (Hypothetical Data Structure)
| Route of Administration | Animal Species | LD50 (mg/kg) [95% Confidence Interval] | Key Clinical Signs of Toxicity |
| Intravenous (i.v.) | Mouse | TBD | TBD |
| Intraperitoneal (i.p.) | Mouse | TBD | TBD |
| Oral (p.o.) | Rat | TBD | TBD |
LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.[4][5]
Experimental Protocols
The following protocols are generalized for the in vivo study of a novel alkaloid like this compound and should be optimized based on the compound's specific physicochemical properties and the objectives of the study.
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound (pure compound)
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water or 10% Tween® 80 in sterile saline
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired concentration and final volume.
-
Wetting: If this compound is poorly soluble, create a paste by adding a small amount of the vehicle to the powder in a mortar and triturating with a pestle. This helps to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing.
-
Homogenization: For a uniform suspension, use a magnetic stirrer for at least 30 minutes or a homogenizer at a low speed to avoid excessive foaming.
-
Final Volume: Transfer the suspension to a volumetric flask and add the vehicle to reach the final desired volume.
-
Storage: Store the formulation in a tightly sealed, light-protected container at 2-8°C. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure homogeneity.
Protocol 2: Preparation of this compound Formulation for Intravenous Administration
Objective: To prepare a clear, sterile, and particle-free solution of this compound for intravenous injection.
Materials:
-
This compound (pure compound)
-
Vehicle: A suitable solvent system is critical due to the potential for poor aqueous solubility of alkaloids. A common approach is a co-solvent system. For example, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for poorly soluble compounds in preclinical studies.[6] Alternatively, a simpler system like 10% DMSO, 40% PEG400, and 50% saline can be tested.
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm pore size)
-
Sterile vials
Procedure:
-
Solubilization: Dissolve the accurately weighed this compound in the organic solvent component of the vehicle first (e.g., DMA or DMSO). Gentle warming or sonication may be required.
-
Dilution: Gradually add the other components of the vehicle (e.g., PG, PEG-400) while stirring.
-
Aqueous Addition: Slowly add the sterile saline to the organic solution, observing for any precipitation. If precipitation occurs, the formulation is not suitable for intravenous administration and the vehicle composition must be optimized.
-
Sterile Filtration: Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter. Only clear, particle-free solutions should be used.
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol 3: In Vivo Efficacy Study in a Diabetic Mouse Model
Objective: To evaluate the potential blood glucose-lowering effect of this compound in a streptozotocin (STZ)-induced diabetic mouse model.
Materials:
-
Diabetic mice (e.g., C57BL/6 mice induced with STZ)
-
This compound formulations (oral and/or intravenous)
-
Vehicle control
-
Positive control (e.g., an established SGLT2 inhibitor like Dapagliflozin)
-
Glucometer and test strips
-
Animal balance
-
Oral gavage needles or injection supplies
Procedure:
-
Animal Acclimatization: Acclimatize the diabetic mice for at least one week before the experiment.
-
Fasting: Fast the animals for 4-6 hours before dosing, with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose levels from the tail vein.
-
Dosing: Administer this compound formulation, vehicle, or positive control to the respective groups of animals.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each group and compare the this compound-treated groups to the vehicle and positive control groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action via SGLT Inhibition
This compound has been identified as an inhibitor of SGLT1 and SGLT2. These transporters are crucial for glucose reabsorption in the kidneys and intestines. By inhibiting these transporters, this compound may reduce blood glucose levels.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound like this compound.
Conclusion
While in vitro data suggests that this compound holds promise as a modulator of glucose transport, comprehensive in vivo studies are essential to validate its therapeutic potential. The protocols and frameworks provided herein offer a foundational approach for researchers to systematically investigate the formulation, efficacy, and safety of this compound in animal models. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals. Further research is warranted to elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound to advance its potential development as a therapeutic agent.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alstiphyllanines E-H, this compound and ajmaline-type alkaloids from Alstonia macrophylla inhibiting sodium glucose cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Median lethal dose - Wikipedia [en.wikipedia.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat [pubmed.ncbi.nlm.nih.gov]
Application of Picraline in Opioid Receptor Binding Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is an indole alkaloid isolated from the seeds of the Picralima nitida tree and the leaves of Alstonia scholaris. Alkaloids from these plants have been traditionally used in West Africa for the treatment of pain and fever. Recent scientific interest has focused on the opioidergic activity of these natural products. While several alkaloids from Picralima nitida, such as akuammine and akuammicine, have been characterized as having activity at opioid receptors, specific quantitative data for this compound's binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors is not extensively available in publicly accessible literature. However, initial broad screening of a collection of Picralima nitida alkaloids, including this compound, has indicated that their primary pharmacological targets are indeed the opioid receptors.
These application notes provide detailed protocols for conducting opioid receptor binding and functional assays to characterize the pharmacological profile of this compound or other novel compounds. The methodologies described are standard in the field and are designed to determine key parameters such as binding affinity (Ki) and functional potency and efficacy (EC50 and Emax).
Data Presentation
A critical step in characterizing a novel compound like this compound is to determine its binding affinity for the different opioid receptor subtypes. This is typically expressed as the inhibition constant (Ki). Following the determination of binding affinity, functional assays are employed to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor, and to quantify its potency (EC50) and efficacy (Emax).
As of the latest literature search, specific quantitative binding and functional data for this compound at the µ, δ, and κ opioid receptors are not available. The following table illustrates how such data would be presented and includes example data from related alkaloids found in Picralima nitida to provide context.
| Compound | Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity (EC50, µM) | Emax (%) | Functional Effect | Reference |
| This compound | µ (Mu) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| δ (Delta) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ||
| κ (Kappa) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ||
| Akuammidine | µ (Mu) | 0.6 | - | - | Agonist | |
| δ (Delta) | 2.4 | - | - | Agonist | ||
| κ (Kappa) | 8.6 | - | - | Agonist | ||
| Akuammine | µ (Mu) | 0.5 | - | - | Antagonist | |
| Akuammicine | κ (Kappa) | 0.2 | - | - | Full Agonist |
Note: The data for Akuammidine, Akuammine, and Akuammicine are provided for illustrative purposes to show the expected format of results from the described experimental protocols.
Experimental Protocols
The following are detailed protocols for radioligand binding assays and a functional cAMP assay to determine the opioid receptor activity of a test compound such as this compound.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]Naltrindole
-
κ-opioid receptor: [³H]U69,593
-
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
**Test Compound
Troubleshooting & Optimization
Identification of byproducts in the synthesis of Picraline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Picraline. The information is designed to help identify and mitigate the formation of byproducts during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound?
A1: The two primary total syntheses of this compound reported to date are the Movassaghi synthesis and the Zou synthesis. The Movassaghi synthesis features a key Fischer indolization to construct the indole core, while the Zou synthesis utilizes an acid-promoted oxo-bridge ring-opening and a nickel-mediated reductive Heck reaction.
Q2: What are the most common types of byproducts observed in this compound synthesis?
A2: Byproducts in this compound synthesis can arise from incomplete reactions, side reactions of key functional groups, and rearrangements. Common issues include the formation of regioisomers during the Fischer indolization, over-oxidation or alternative cyclization pathways, and impurities from starting materials. Specific byproducts will depend on the synthetic route and reaction conditions employed.
Q3: How can I minimize byproduct formation?
A3: Minimizing byproduct formation requires careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Purification of intermediates at each step is crucial to prevent the carryover of impurities that can interfere with subsequent reactions. The use of high-purity solvents and reagents is also essential.
Q4: What analytical techniques are best for identifying byproducts in this compound synthesis?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is invaluable for separating complex mixtures and quantifying purity. Mass Spectrometry (MS) helps in determining the molecular weights of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is essential for detailed structural elucidation of isolated impurities.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Movassaghi Synthesis Approach
The Movassaghi synthesis relies on a critical Fischer indolization step.
Issue 1: Low yield or multiple products in the Fischer Indolization step.
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Possible Cause: The Fischer indolization is known to sometimes produce regioisomeric indole products or other byproducts, especially with complex substrates. The acidic conditions can also lead to undesired side reactions.
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Troubleshooting:
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Optimize Acid Catalyst: Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃·OEt₂) and their concentrations.
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Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote side reactions.
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Purification of Hydrazone: Ensure the hydrazone precursor is of high purity before subjecting it to the cyclization conditions.
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Potential Byproducts in Fischer Indolization:
| Byproduct Type | Potential Structure | Reason for Formation |
| Regioisomeric Indole | Indole core formed at an alternative position. | Lack of regioselectivity in the-sigmatropic rearrangement. |
| Unreacted Hydrazone | Starting hydrazone. | Incomplete reaction due to insufficient acid strength or reaction time. |
| Products of N-N bond cleavage | Aniline and other fragments. | A known side reaction in some Fischer indolizations, particularly with certain substrates. |
Experimental Protocol: Fischer Indolization (General)
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Dissolve the purified arylhydrazone in a suitable anhydrous solvent (e.g., toluene, acetic acid).
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Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and quench by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Zou Synthesis Approach
The Zou synthesis involves a Dauben-Michno oxidation and a nickel-mediated reductive Heck reaction.
Issue 2: Formation of side products during the Dauben-Michno Oxidation.
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Possible Cause: The Dauben-Michno oxidation can lead to side products through competing reactions at other sites of the molecule, especially at lower temperatures. Oxidative cleavage of double bonds can also occur.
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Troubleshooting:
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Temperature Control: Maintain a low temperature (e.g., -40 °C or below) to suppress competing reactions.
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Reagent Purity: Use freshly prepared or purified chromium trioxide.
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Potential Byproducts in Dauben-Michno Oxidation:
| Byproduct Type | Potential Structure | Reason for Formation |
| Epoxide | Epoxidation of an existing double bond. | Formation of peroxyacetic acid in situ. |
| Oxidative Cleavage Product | Aldehydes or ketones from cleavage of a double bond. | Competing reaction with the chromium reagent. |
Experimental Protocol: Dauben-Michno Oxidation (General)
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To a solution of acetic anhydride, add chromium trioxide at a controlled temperature (e.g.,
Picraline degradation pathways under acidic and basic conditions
To our valued researchers, scientists, and drug development professionals:
This technical support center is designed to provide guidance on investigating the degradation pathways of pharmaceutical compounds under various stress conditions. While specific data on the degradation of picraline is not publicly available, this resource offers a comprehensive template. You can adapt the methodologies, troubleshooting guides, and data presentation formats outlined below for your internal studies on this compound or other active pharmaceutical ingredients.
For detailed experimental analysis, it is crucial to perform forced degradation studies. These studies intentionally degrade a sample to rapidly identify potential degradation products and establish degradation pathways. This information is fundamental for developing stable formulations and ensuring drug product safety and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a forced degradation study on a compound like this compound?
A1: Begin by subjecting a solution of the compound (typically 1 mg/mL) to a range of stress conditions as mandated by ICH guidelines. These conditions include acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If no degradation is observed at room temperature, the temperature can be elevated, for example, to 50-60°C.
Q2: What are the recommended reagents and concentrations for acidic and basic hydrolysis studies?
A2: For acidic hydrolysis, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M are commonly used. For basic hydrolysis, sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the same concentration range is recommended. The choice of acid or base and its concentration may depend on the stability of the drug substance.
Q3: How can I analyze the degradation products?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent drug from all significant degradation products. For structural elucidation of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Q4: What should I do if my compound appears to be stable under all stress conditions?
A4: If no degradation is observed after exposing the compound to stress conditions that are more severe than accelerated stability testing conditions, the study can be terminated. This indicates a highly stable molecule. However, it is essential to ensure that the conditions were indeed stressful enough (e.g., sufficient duration, elevated temperature) before concluding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the temperature (e.g., to 50-70°C), prolong the exposure time, or use a higher concentration of the stressor (e.g., 1 M HCl or NaOH). |
| Greater than 20% degradation is observed. | The stress conditions are too harsh, leading to the formation of secondary and irrelevant degradation products. | Reduce the exposure time, temperature, or concentration of the stressor. The goal is to achieve a target degradation of 5-20%. |
| Poor separation of degradation products from the parent peak in HPLC. | The chromatographic method is not optimized to be stability-indicating. | Modify the mobile phase composition, gradient, column type, or pH to improve resolution. Ensure the method is validated for specificity. |
| Inconsistent or irreproducible degradation results. | Variability in experimental parameters such as temperature, concentration of reagents, or sample preparation. | Ensure precise control of all experimental variables. Use calibrated equipment and follow a detailed, standardized protocol. |
Experimental Protocols
Below are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific properties of the compound under investigation.
Acidic Degradation Protocol
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Sample Preparation: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., water, methanol, or acetonitrile).
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Stress Condition: Add an equal volume of 0.1 M HCl to the drug solution.
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Incubation: Store the solution at room temperature. If no degradation is observed after 24 hours, heat the solution at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
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Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Basic Degradation Protocol
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Sample Preparation: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
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Stress Condition: Add an equal volume of 0.1 M NaOH to the drug solution.
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Incubation: Store the solution at room temperature. Withdraw samples at various time points. If the reaction is slow, consider gentle heating.
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Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Quantitative results from degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for Compound X
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 25 | 89.5 | 10.5 | 1 |
| Oxidative | 3% H₂O₂ | 12 | 25 | 92.1 | 7.9 | 3 |
| Thermal | Solid State | 48 | 80 | 95.8 | 4.2 | 1 |
| Photolytic | UV/Vis Light | 24 | 25 | 98.3 | 1.7 | 1 |
Degradation Pathway Diagrams (Hypothetical)
The following diagrams are hypothetical representations of potential degradation pathways. Once the structures of the degradation products of this compound are elucidated, similar diagrams can be constructed to visualize the reaction sequences.
Caption: Hypothetical Acidic Degradation Pathway of this compound.
Caption: Hypothetical Basic Degradation Pathway of this compound.
Technical Support Center: Optimizing Chromatographic Conditions for Picraline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of Picraline.
Frequently Asked Questions (FAQs)
1. What is this compound and from what natural source is it commonly isolated?
This compound is an indole alkaloid. It is primarily isolated from the seeds of Picralima nitida, a plant known in African ethnomedicine.[1][2][3]
2. What are the general chemical properties of this compound relevant to chromatography?
3. What are the common chromatographic techniques used for this compound purification?
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Countercurrent Chromatography (CCC): Particularly pH-zone-refining CCC, has been successfully employed for the preparative separation of this compound from crude extracts.[1][2][3]
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High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. Reversed-phase HPLC with a C18 column is a common approach for the analysis of indole alkaloids.[6][7][8] Normal-phase chromatography can also be used, especially when dealing with compounds of similar polarities.[3]
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Column Chromatography: Low-pressure column chromatography using silica gel or alumina can be used for initial fractionation of the crude extract.[4]
4. What are the major challenges in purifying this compound?
The primary challenge in this compound purification is its separation from other structurally similar indole alkaloids present in the Picralima nitida extract. These include, but are not limited to, akuammine, akuammicine, and alstonine.[1][9] These compounds often have very similar polarities, leading to co-elution.[3]
Troubleshooting Guides
HPLC System and Peak Shape Issues
This section addresses common problems encountered during the HPLC analysis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic this compound molecule and residual acidic silanols on the silica-based column packing. | - Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or ammonia, to mask the silanol groups. - Operate at a higher pH (e.g., pH > 8) to ensure this compound is in its neutral form, though this may affect retention. - Use a column with end-capping or a base-deactivated stationary phase. |
| Peak Fronting | Sample overload or poor solubility of this compound in the mobile phase. | - Reduce the injection volume or the concentration of the sample. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Consider using a stronger solvent for sample dissolution and injecting a smaller volume. |
| Broad Peaks | - Sub-optimal flow rate. - Column degradation. - High dead volume in the HPLC system. | - Optimize the flow rate. A lower flow rate generally improves peak shape but increases run time. - Replace the column if it has been used extensively or under harsh conditions. - Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Split Peaks | - Clogged column inlet frit. - Column bed collapse. - Sample solvent incompatible with the mobile phase. | - Reverse flush the column (if recommended by the manufacturer). - Replace the column. - Dissolve the sample in the mobile phase or a weaker solvent. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing). - Precipitated buffer or sample in the mobile phase. | - Systematically check for blockages by removing components one by one (guard column, then analytical column). - Filter all mobile phases and samples before use. - Flush the system with a strong solvent to dissolve any precipitates. |
| Low Backpressure | - Leak in the system. - Pump malfunction. | - Check all fittings for leaks. - Purge the pump to remove air bubbles. - Check pump seals for wear. |
Retention and Resolution Issues
This section focuses on problems related to the separation of this compound from other compounds.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution between this compound and Other Alkaloids (e.g., Akuammine) | - Inappropriate mobile phase composition. - Sub-optimal pH of the mobile phase. - Incorrect column chemistry. | - Optimize the organic modifier: Try different gradients of methanol or acetonitrile. Methanol and acetonitrile have different selectivities and may improve the separation. - Adjust the mobile phase pH: Since this compound and related alkaloids are basic, small changes in pH can significantly alter their retention times. A systematic study of pH (e.g., from pH 3 to 8) is recommended. The use of acidic modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape and selectivity.[7] - Try a different column: If a C18 column does not provide adequate separation, consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like indole alkaloids.[7] |
| This compound Elutes Too Early (Low Retention) | - Mobile phase is too strong (too much organic solvent). - this compound is protonated (at low pH). | - Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. - Increase the pH of the mobile phase to suppress the ionization of this compound, which will increase its hydrophobicity and retention on a reversed-phase column. |
| This compound Elutes Too Late (High Retention) | - Mobile phase is too weak (not enough organic solvent). - this compound is in its neutral form (at high pH). | - Increase the percentage of the organic solvent in the mobile phase. - Decrease the pH of the mobile phase to protonate this compound, which will decrease its retention on a reversed-phase column. |
| Inconsistent Retention Times | - Inadequate column equilibration between runs. - Changes in mobile phase composition. - Fluctuations in column temperature. | - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC for this compound
This protocol provides a starting point for the analytical separation of this compound. Optimization will likely be required based on the specific mixture of alkaloids.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 10-30% B
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5-20 min: 30-70% B
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20-25 min: 70-10% B
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25-30 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.[2]
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.
Protocol 2: Preparative Reversed-Phase HPLC for this compound Purification
This protocol is a scaled-up version for purification. The analytical method should be optimized first.
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Column: C18, 250 mm x 20 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient adapted from the optimized analytical method.
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Flow Rate: 15-20 mL/min.
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Detection: UV at 254 nm.
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Sample Loading: The amount of sample to be loaded should be determined by performing loading studies on an analytical column first.
Data Presentation
Table 1: Influence of Mobile Phase pH on Retention of Basic Alkaloids (Illustrative)
| pH | Retention of this compound (Conceptual) | Peak Shape |
| < 4 | Low | Good (protonated form) |
| 4 - 7 | Intermediate | May vary |
| > 7 | High | May show tailing without modifier (neutral form) |
Table 2: Comparison of Organic Modifiers for Alkaloid Separation (Illustrative)
| Organic Modifier | Selectivity for this compound/Akuammine Separation (Conceptual) | Elution Strength |
| Methanol | May provide better separation for some indole alkaloids due to hydrogen bonding capabilities. | Lower |
| Acetonitrile | Often provides sharper peaks and different selectivity. | Higher |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound using HPLC.
Caption: A logical troubleshooting workflow for addressing poor peak shape in this compound chromatography.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Challenges in the purification of Picraline from crude plant extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Picraline from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges stem from the complexity of the plant matrix. This compound is often present with a variety of other structurally similar indole alkaloids, such as akuammine, akuammicine, and alstonine. This leads to significant difficulties in separation. Key issues include matrix interference from other compounds, low yields of the target alkaloid, and potential degradation of this compound during the extraction and purification process.
Q2: What is a recommended initial extraction strategy for this compound?
A2: A common and effective strategy is sequential extraction with solvents of increasing polarity. Typically, the dried and powdered plant material (e.g., seeds of Picralima nitida) is first defatted with a non-polar solvent like n-hexane. Following this, the material is extracted with more polar solvents such as dichloromethane (DCM) and methanol (MeOH) to isolate the alkaloid fraction. Acid-base extraction is another established method where the plant material is treated with a dilute acid to solubilize the alkaloids as salts, which are then partitioned into an organic solvent after basification.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatographic approach is generally required.
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Initial Fractionation: Column chromatography using silica gel is a common first step to separate the crude extract into less complex fractions.
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Intermediate and Final Purification: High-performance techniques are necessary to resolve this compound from other closely related alkaloids. pH-zone-refining countercurrent chromatography (CCC) has proven highly successful for the preparative separation of Picralima alkaloids, yielding high-purity compounds. High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is also a powerful tool for final polishing.
Q4: How can I improve the resolution of closely eluting alkaloids during HPLC?
A4: Optimizing several parameters can enhance resolution:
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Mobile Phase Composition: Systematically vary the solvent polarity. A shallow gradient elution often improves the separation of compounds with similar retention times. For amine-containing compounds like this compound, adding a small amount of a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase can minimize peak tailing and improve selectivity on normal-phase columns.
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Stationary Phase: While C18 is common for reverse-phase, exploring different stationary phases (e.g., diol, cyano) may provide alternative selectivity.
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Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though it will increase the analysis time.
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Temperature: Adjusting the column temperature can alter analyte viscosity and interaction with the stationary phase, impacting separation.
Q5: this compound seems to be degrading during my purification process. How can I prevent this?
A5: Alkaloids can be sensitive to pH, light, and temperature.
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Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 2-8°C) to reduce the activity of degrading enzymes and minimize thermal denaturation.
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pH Management: Maintain an appropriate pH throughout the process. Extreme pH values can lead to degradation.
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Light Protection: Protect extracts and fractions from direct light, as many natural products are photosensitive.
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Use of Inhibitors: If proteolytic degradation is suspected, the addition of protease inhibitors during the initial extraction can be beneficial.
Q6: How do I confirm the purity and identity of the isolated this compound?
A6: A combination of analytical techniques is essential:
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. Purity is typically assessed by calculating the peak area percentage of the target compound.
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Identity Confirmation: Structural elucidation requires spectroscopic methods. Key techniques include Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to confirm the chemical structure.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Extraction | Incomplete Extraction: The solvent system is not optimal for this compound solubility. | Test different solvent systems with varying polarities. Consider using techniques like ultrasonic-assisted extraction to improve efficiency. |
| Alkaloid Degradation: Exposure to harsh temperatures, pH, or light. | Perform extractions at reduced temperatures, protect samples from light, and buffer the extraction solution to a suitable pH. | |
| Loss During Partitioning: Incorrect pH during liquid-liquid extraction, leading to the alkaloid remaining in the aqueous phase. | Carefully check and adjust the pH of the aqueous layer before partitioning. Perform a back-extraction of the aqueous layer to recover any lost product. | |
| Poor Separation in Column Chromatography (Silica) | Inappropriate Mobile Phase: Solvent polarity is too high (all compounds elute quickly) or too low (compounds remain on the baseline). | Systematically vary the solvent polarity. Employ a gradient elution, starting with a non-polar solvent and gradually increasing polarity, to improve resolution. |
| Column Overloading: Too much crude extract was loaded onto the column, exceeding its separation capacity. | Reduce the amount of sample loaded onto the column. A general rule is to load 1-10% of the stationary phase weight. | |
| Sample Insoluble in Mobile Phase: The sample precipitates at the top of the column. | Dissolve the sample in a minimal amount of a strong solvent (like DMSO or DMF) and then adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. | |
| Peak Tailing or Streaking in HPLC/TLC | Sample Overload: Too much sample was injected or spotted. | Dilute the sample or inject a smaller volume. |
| Interaction with Active Sites: Basic amine groups in this compound can interact with acidic silanol groups on the silica stationary phase. | Add a competing base, such as 0.1% triethylamine or n-propylamine, to the mobile phase to mask the active sites. | |
| Inappropriate Solvent System: The polarity of the solvent system is not suitable for the compound. | Experiment with different mobile phase compositions to find an optimal polarity for sharp, symmetrical peaks. | |
| Irreproducible Retention Times in HPLC | Insufficient Column Equilibration: The column was not fully equilibrated with the mobile phase before injection. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis until a stable baseline is achieved. |
| Changes in Mobile Phase: The composition of the mobile phase has changed (e.g., evaporation of a volatile component). | Prepare fresh mobile phase daily and keep solvent reservoirs capped. | |
| Pump or Leak Issues: Leaks in the system or malfunctioning pump components can cause flow rate fluctuations. | Check for leaks throughout the system and inspect pump seals and check valves for wear. |
Data Presentation
Table 1: Example Chromatographic Methods for Picralima Alkaloid Purification
| Technique | Stationary Phase | Mobile Phase / Solvent System | Retainer / Eluter | Target Alkaloids | Purity Achieved | Reference |
| pH-Zone-Refining CCC | Organic (Upper Phase) | t-methyl-butyl ether-n-butanol-acetonitrile-water (2:2:1:5 v/v) | Retainer: Triethylamine (5mM) in stationary phase. Eluter: HCl (5mM) in mobile phase. | This compound, Akuammine, Akuammicine, Alstonine, etc. | 90-98% | |
| pH-Zone-Refining CCC | Organic (Upper Phase) | methyl tert-butyl ether (MtBE)–acetonitrile–water (2:2:3, v/v) | Retainer: Triethylamine (TEA). Eluter: HCl. | Picralima Alkaloids | >96% for Harmine/Harmaline (similar alkaloids) |
Table 2: Solvent Selection Considerations for Extraction
| Solvent Property | Rationale | Example Solvents | Reference |
| Selectivity | The solvent should preferentially |
Picraline Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Picraline in solution.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the preparation, storage, and use of this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Symptoms:
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Visible solid particles, crystals, or a general haziness in the this compound solution.
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Decrease in the expected concentration of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify Solvent Choice: this compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Ensure you are using an appropriate solvent. 2. Co-solvent Addition: If using a less effective solvent, consider adding a small percentage of a stronger co-solvent (e.g., DMSO or DMF) to improve solubility. 3. Gentle Warming: Gently warm the solution to aid dissolution, but be cautious as excessive heat can cause degradation. |
| Temperature Fluctuation | 1. Controlled Storage: Store the solution at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Equilibration: Before use, allow the solution to gradually come to room temperature to prevent precipitation due to rapid temperature changes. |
| pH Shift | 1. pH Monitoring: For aqueous or mixed-solvent systems, measure the pH of the solution. The stability of indole alkaloids can be highly pH-dependent. 2. Buffering: If appropriate for your experimental system, use a buffer to maintain a stable pH. |
| Concentration Exceeds Solubility Limit | 1. Dilution: Dilute the solution with an appropriate solvent to a concentration below its solubility limit. 2. Review Protocol: Re-evaluate the required concentration for your experiment to see if a lower, more stable concentration can be used. |
Troubleshooting Workflow for Precipitation:
Troubleshooting Picraline's poor solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Picraline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Picrinine, is a natural indole alkaloid found in plants of the Alstonia genus.[1][2] Like many alkaloids, it can exhibit poor solubility in neutral aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies, affecting bioavailability and therapeutic effectiveness.[3][4]
Q2: What are the general chemical properties of this compound that influence its solubility?
A2: this compound is an organic heteropentacyclic compound with the molecular formula C₂₀H₂₂N₂O₃.[1] As an alkaloid, it contains basic nitrogen atoms, which means its solubility is highly dependent on the pH of the solution.[5][6] In its free base form, it is more soluble in organic solvents, while in its salt form (at acidic pH), its solubility in aqueous solutions increases.[7]
Q3: Are there any known signaling pathways directly involving this compound?
A3: While this compound has been reported to have antitussive, anti-asthmatic, analgesic, and anti-inflammatory properties, and related alkaloids from the Alstonia genus have been shown to inhibit the sodium-glucose cotransporter (SGLT), a specific, well-elucidated signaling pathway for this compound is not prominently documented in publicly available literature.[1][2] Research in this area is ongoing.
Troubleshooting Guides
Issue: this compound precipitate is observed in my aqueous buffer.
This is a common issue stemming from the low aqueous solubility of this compound in its free base form. The following troubleshooting steps can be taken to enhance its solubility.
Troubleshooting Workflow
Caption: A stepwise decision-making workflow for troubleshooting this compound's poor aqueous solubility.
Experimental Protocols
Solubility Enhancement by pH Adjustment
This protocol leverages the basic nature of alkaloids to increase their solubility in aqueous solutions by forming a salt.
Methodology:
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Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
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Prepare your desired aqueous buffer (e.g., PBS, TRIS).
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While vortexing the aqueous buffer, slowly add small aliquots of the this compound stock solution.
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If a precipitate forms, begin to lower the pH of the solution by adding a dilute acid (e.g., 0.1 M HCl) dropwise.[6]
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Monitor the solution for the disappearance of the precipitate. The pH at which the solution becomes clear is the point where this compound has been sufficiently protonated to its more soluble salt form.
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Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Solubility Enhancement using Co-solvents
This method involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of a non-polar compound.[3][4]
Methodology:
-
Select a biocompatible co-solvent. Common choices and their typical starting concentrations are listed in the table below.
-
Prepare the aqueous buffer containing the desired percentage of the co-solvent.
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (or another suitable solvent like DMSO).
-
Slowly add the this compound stock solution to the co-solvent/buffer mixture while vortexing.
-
Observe for any precipitation. If the solution remains clear, the co-solvent system is effective at the tested concentration.
-
Note: Always run a vehicle control with the same concentration of co-solvent to account for any effects of the solvent on your experiment.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% | Can have biological effects at higher concentrations. |
| Ethanol | 1% - 5% | Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 5% - 20% | Generally considered low toxicity. |
| Propylene Glycol | 5% - 20% | Often used in pharmaceutical formulations. |
Solubility Enhancement using Surfactants
Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[3][8]
Methodology:
-
Choose a suitable surfactant (see table below).
-
Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Prepare a stock solution of this compound in a small amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound stock solution to the surfactant-containing buffer with vigorous stirring.
-
Allow the solution to equilibrate. The formation of micelles will incorporate this compound, resulting in a clear solution.
Table 2: Common Surfactants for Solubilization
| Surfactant | Type | Typical Starting Concentration (w/v) |
| Tween® 20 / Tween® 80 | Non-ionic | 0.01% - 0.1% |
| Pluronic® F-68 | Non-ionic | 0.1% - 1% |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1% - 1% |
Logical Relationship Diagram
This diagram illustrates the relationship between the physicochemical properties of this compound and the strategies for improving its solubility.
Caption: Relationship between this compound's properties and corresponding solubilization methods.
References
- 1. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Enhancing Picraline Peak Resolution in HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to enhancing the resolution of Picraline peaks in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting peak resolution in HPLC?
Peak resolution in HPLC is influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k)[1][2]. To achieve optimal separation, each of these parameters can be fine-tuned.
-
Column Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve.[3] It can be improved by using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or by increasing the column length.[1][3]
-
Selectivity (α): This is the measure of the separation between the centers of two adjacent peaks. It is the most powerful variable for changing resolution.[2] Altering the mobile phase composition (e.g., changing the organic solvent type or pH) or the stationary phase chemistry can significantly impact selectivity.[1][2]
-
Retention Factor (k): Also known as the capacity factor, this represents how long an analyte is retained on the column.[2] Adjusting the mobile phase strength, such as the organic solvent percentage in reversed-phase HPLC, is the primary way to control the retention factor.[2] For reliable quantification, a k value between 2 and 10 is generally desired.[4]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing, where a peak is asymmetrical with an elongated right half, is a common issue that can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | Basic compounds like this compound can interact strongly with ionized residual silanol groups on the silica surface of the column, causing tailing.[5][6] | Operate at a lower mobile phase pH to suppress silanol ionization, or use a highly deactivated, end-capped column.[5][6] |
| Mobile Phase pH Issues | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak shape distortion.[6][7] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and use a suitable buffer to maintain a stable pH.[7] |
| Column Overload | Injecting too much sample (mass overload) or too large a volume can saturate the column, leading to poor peak shape.[8][9] | Reduce the sample concentration or the injection volume. A general guideline is to inject 1-2% of the total column volume.[8] |
| Column Contamination/Void | Contaminants from the sample matrix can accumulate at the column inlet, or a void can form in the packing material, disrupting the flow path.[5][9] | Use a guard column, implement a sample clean-up procedure like Solid Phase Extraction (SPE), and filter samples before injection.[6][9] If a void is suspected, try reverse-flushing the column.[5] |
| Extra-Column Effects | Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing. | Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[6] |
Q3: I am observing split peaks for this compound. How can I troubleshoot this issue?
Peak splitting occurs when a single peak appears as two or more, often with the same base.[10] This can be caused by issues happening before the separation (affecting all peaks) or during the separation (affecting a single peak).[10]
To diagnose the issue, a logical troubleshooting workflow should be followed.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Picraline and Tramadol: A Guide for Researchers
Introduction
The quest for effective and safe analgesic agents is a cornerstone of pharmaceutical research. This guide provides a comparative overview of the analgesic properties of tramadol, a well-established synthetic opioid analgesic, and Picraline, a lesser-known indole alkaloid. Due to the limited availability of direct experimental data on the analgesic efficacy of this compound, this comparison incorporates data on the structurally related and more extensively studied alkaloid, Akuammine, to provide a preliminary understanding of the potential analgesic profile of this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Executive Summary
Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake. This multifaceted action contributes to its efficacy in managing moderate to severe pain. In contrast, direct evidence for the analgesic activity of this compound is currently lacking in publicly available scientific literature. However, studies on Akuammine, the most abundant alkaloid in Picralima nitida seeds and structurally similar to this compound, indicate weak µ-opioid receptor agonism with minimal effects in preclinical models of thermal nociception. This suggests that while this compound and related alkaloids may interact with opioid systems, their analgesic efficacy appears to be significantly lower than that of tramadol. Further research is imperative to fully elucidate the pharmacological profile of this compound.
Data Presentation: Analgesic Efficacy
The following tables summarize the available quantitative data on the analgesic effects of Tramadol and Akuammine (as a proxy for this compound) in standard preclinical pain models.
Table 1: Hot Plate Test Results
| Compound | Species | Dose | Route of Administration | Latency Increase (%MPE) | Reference |
| Tramadol | Rat | 12.5 mg/kg | Intraperitoneal | Effective analgesia observed | [1] |
| Rat | 25 mg/kg, 50 mg/kg | Subcutaneous | Effective, but with sedation | [1] | |
| Mouse | 40 mg/kg | Intraperitoneal | Significant increase in latency | [2][3] | |
| Akuammine | Mouse | 3, 10, 30, 60 mg/kg | Subcutaneous | Minimal effects observed | [4][5] |
%MPE: Maximum Possible Effect
Table 2: Tail-Flick Test Results
| Compound | Species | Dose | Route of Administration | Latency Increase (%MPE) | Reference |
| Tramadol | Rat | 12.5 mg/kg | Intraperitoneal | Effective analgesia for ~60 min | [6] |
| Mouse | 10, 20, 40, 80 mg/kg | Intraperitoneal | Dose-dependent increase in latency | [7][8] | |
| Akuammine | Mouse | 3, 10, 30 mg/kg | Subcutaneous | Minimal effects observed | [4][5] |
Table 3: Acetic Acid-Induced Writhing Test Results
| Compound | Species | Dose | Route of Administration | Inhibition of Writhing (%) | Reference |
| Tramadol | Mouse | 5 mg/kg | Oral | 43.3% reduction | [9] |
| Mouse | ED50 = 3.9 mg/kg | Not Specified | Potent antinociceptive activity | [5] | |
| This compound/Akuammine | No data available |
Experimental Protocols
Hot Plate Test
The hot plate test is a method to assess the response to thermal pain, primarily mediated by central analgesic mechanisms.[10]
-
Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylindrical enclosure confines the animal to the heated surface.
-
Procedure: An animal (mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.[10] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: The increase in reaction time after drug administration compared to a baseline or vehicle control is measured. Results are often expressed as the percentage of the maximum possible effect (%MPE).
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic effects of drugs against thermal pain, largely reflecting a spinal reflex.[11]
-
Apparatus: A radiant heat source is focused on the ventral surface of the animal's tail.
-
Procedure: The animal (mouse or rat) is gently restrained, and the heat source is activated. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[11] A cut-off time is used to prevent tissue damage.
-
Data Analysis: The latency to tail withdrawal is measured before and after drug administration. The analgesic effect is quantified as the increase in latency or as %MPE.
Acetic Acid-Induced Writhing Test
This test is a chemical method of inducing visceral pain and is sensitive to both central and peripheral analgesics.[12]
-
Procedure: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into a mouse. This induces a characteristic stretching behavior known as writhing (arching of the back, extension of the hind limbs, and contraction of the abdominal musculature).[12]
-
Data Analysis: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. The analgesic effect of a test compound is determined by the percentage reduction in the number of writhes compared to a control group.
Signaling Pathways and Mechanisms of Action
Tramadol: A Dual-Action Analgesic
Tramadol's analgesic effects are attributed to two primary mechanisms of action that work in synergy:
-
Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol (M1), are agonists at the µ-opioid receptor.[13][14] The M1 metabolite has a significantly higher affinity for the µ-opioid receptor than the parent compound.[15] Activation of these receptors in the central nervous system leads to a reduction in the transmission of pain signals.
-
Monoamine Reuptake Inhibition: Tramadol also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[13][16] This increases the concentration of these neurotransmitters in the synaptic cleft, which in turn enhances the activity of descending inhibitory pain pathways.
This compound and Akuammine: Opioid Receptor Activity
Direct studies on the mechanism of action of this compound for analgesia are not available. However, research on the alkaloids from Picralima nitida, including Akuammine and this compound, has identified opioid receptors as their primary targets in the central nervous system.[16][17] Akuammine has been shown to be a weak agonist at the µ-opioid receptor.[2][13] The analgesic effects of µ-opioid receptor agonists are mediated through the activation of G-protein coupled receptors, leading to downstream signaling that ultimately reduces neuronal excitability and nociceptive transmission.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of the analgesic efficacy of a novel compound.
Conclusion
This comparative guide demonstrates that tramadol is a well-characterized analgesic with a robust dataset supporting its efficacy through a dual mechanism of action. In stark contrast, there is a significant lack of direct experimental data on the analgesic properties of this compound. The available information on the related alkaloid, Akuammine, suggests a potential for opioid receptor interaction, but with weak agonist activity and minimal analgesic effects in standard preclinical models.
For researchers and drug development professionals, tramadol serves as a benchmark for a centrally acting analgesic with a complex pharmacological profile. This compound and its related alkaloids from Picralima nitida represent a potential source of novel chemical scaffolds. However, extensive further investigation, including in vivo analgesic testing and detailed mechanistic studies, is required to determine if this compound holds any therapeutic promise as an analgesic. The current body of evidence does not support the analgesic efficacy of this compound to a degree comparable with tramadol.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). | Semantic Scholar [semanticscholar.org]
- 2. Akuammine - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of akuamma alkaloid analogues for alternative pain therapies [morressier.com]
- 7. Akuammine | C22H26N2O4 | CID 13491909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2671-32-1 | CAA67132 | Biosynth [biosynth.com]
- 10. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023) | Madeline R. Hennessy | 3 Citations [scispace.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kratom.org [kratom.org]
- 15. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Mu-Opioid Receptor Binding Affinity: Picraline Alkaloids vs. Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of alkaloids derived from Picralima nitida (commonly referred to as Picraline) and the classical opioid agonist, morphine, for the mu-opioid receptor (MOR). The data presented is compiled from peer-reviewed scientific literature to offer an objective analysis for researchers in pharmacology and drug development.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to a receptor is a critical measure of its potential potency and is typically expressed by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for this compound alkaloids (Akuammidine and Akuammine) and morphine at the mu-opioid receptor.
| Compound | Mu-Opioid Receptor (MOR) Kᵢ (nM) | Source |
| Akuammidine | 600 | |
| Akuammine | 500 | |
| Morphine | 1.168 - 1.2 |
Note: The Kᵢ values for Akuammidine and Akuammine were reported in µM and have been converted to nM for direct comparison with morphine. It is important to note that the experimental conditions under which these values were determined can influence the results.
Experimental Protocols
The determination of binding affinity for opioid receptors is commonly achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a ligand (the compound of interest) and a specific receptor.
Radioligand Competition Binding Assay
This is a standard method used to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Principle: Opioid receptors, being G-protein coupled receptors (GPCRs), are incubated with a radiolabeled ligand that specifically binds to the mu-opioid receptor (e.g., [³H]DAMGO). A competing, unlabeled test compound (such as this compound alkaloids or morphine) is then introduced at various concentrations. The effectiveness of the test compound in displacing the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀ value. This value is then used to calculate the Kᵢ, which represents the binding affinity of the test compound.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human or rodent mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated, high-affinity mu-opioid receptor agonist or antagonist, such as [³H]DAMGO or [³H]diprenorphine.
-
Test Compounds: this compound alkaloids (Akuammidine, Akuammine) and Morphine.
-
Binding Buffer: Typically a Tris-HCl or potassium phosphate buffer containing magnesium ions.
-
Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.
-
Filtration System: Glass fiber filters and a cell harvester to rapidly separate the membranes with bound ligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cell membranes containing the mu-opioid receptors are prepared and suspended in the binding buffer.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. A control group with no test compound (total binding) and a group with a high concentration of a potent unlabeled ligand (non-specific binding) are also included.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by plotting the percentage of specific binding against the concentration of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay.
Experimental workflow for determining mu-opioid receptor binding affinity.
Signaling Pathway Overview
The mu-opioid receptor is a class A G-protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and the physiological effects associated with opioids, such as analgesia.
Unmasking Picraline's Target: A Comparative Guide to CRISPR-Cas9 Validation
For researchers, scientists, and drug development professionals, validating a compound's biological target is a critical step in the journey from discovery to clinic. This guide provides an objective comparison of CRISPR-Cas9-based target validation with alternative methods, using the natural alkaloid Picraline and its hypothesized target, Sodium-Glucose Cotransporter 2 (SGLT2), as a case study. We offer supporting experimental data, detailed protocols, and clear visualizations to guide your target validation strategy.
The indole alkaloid this compound and its derivatives have shown inhibitory activity against Sodium-Glucose Cotransporter 2 (SGLT2), a protein primarily expressed in the kidneys responsible for glucose reabsorption.[1] By inhibiting SGLT2, these compounds can increase urinary glucose excretion, a mechanism of action valuable in the treatment of type 2 diabetes.[1][2] While this provides a strong hypothesis, rigorous validation is necessary to confirm that SGLT2 is the direct and specific target responsible for this compound's cellular effects.
Comparing Target Validation Methodologies
Table 1: Comparison of Leading Target Validation Methods
| Feature | CRISPR-Cas9 Knockout | RNA Interference (RNAi) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Permanent gene disruption at the DNA level.[5] | Post-transcriptional gene silencing at the mRNA level.[5] | Measures ligand-induced thermal stabilization of the target protein.[8] |
| Effect | Complete and permanent loss of protein function (Knockout).[3] | Transient and often incomplete reduction of protein expression (Knockdown).[3] | Confirms direct physical binding of the drug to the target protein. |
| Primary Use Case | Definitive genetic validation of target's role in drug response. | High-throughput screening; useful when complete knockout is lethal.[4] | Orthogonal validation of target engagement; confirms direct binding. |
| Potential Issues | Potential for off-target DNA edits (can be mitigated with careful guide RNA design).[9] | Significant off-target effects due to "seed region" homology; variable knockdown efficiency. | Not all binding events cause a thermal shift; indirect effects not measured. |
| Time to Result | Longer initial setup to generate and validate knockout cell lines. | Faster for transient experiments. | Relatively fast for established protein targets. |
Quantitative Analysis: this compound's Effect on SGLT2-Expressing Cells
To validate that this compound acts through SGLT2, a key experiment is to compare its effect on glucose uptake in wild-type (WT) cells versus cells where the SGLT2 gene (SLC5A2) has been knocked out using CRISPR-Cas9. The following hypothetical data illustrates the expected outcome.
Table 2: Hypothetical Glucose Uptake Inhibition by this compound in WT vs. SGLT2 KO Cells
| Cell Line | Treatment (1 hour) | Glucose Uptake (pmol/min/mg protein) | % Inhibition vs. Vehicle |
| Wild-Type (WT) | Vehicle (0.1% DMSO) | 150.5 ± 8.2 | - |
| Wild-Type (WT) | This compound (10 µM) | 48.1 ± 4.5 | 68.0% |
| SGLT2 Knockout (KO) | Vehicle (0.1% DMSO) | 145.2 ± 7.9 | - |
| SGLT2 Knockout (KO) | This compound (10 µM) | 139.6 ± 8.5 | 3.9% |
Data are represented as mean ± standard deviation and are hypothetical, generated for illustrative purposes.
This data clearly demonstrates that the inhibitory effect of this compound on glucose uptake is almost completely abolished in cells lacking the SGLT2 protein. This "phenocopy"—where the drug effect in WT cells mimics the genetic knockout—is strong evidence that SGLT2 is the biological target.
Visualizing the Scientific Rationale and Process
To better understand the underlying biology and experimental design, the following diagrams illustrate the SGLT2 pathway, the CRISPR-Cas9 validation workflow, and the logical framework of the experiment.
Caption: Mechanism of SGLT2 inhibition by this compound in a renal proximal tubule cell.
Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.
Caption: Logical framework for validating a drug target using a genetic knockout approach.
Experimental Protocols
Protocol 1: Generation of SGLT2 Knockout Cell Line via CRISPR-Cas9
This protocol outlines the key steps for creating a stable knockout cell line.
-
sgRNA Design and Selection:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the SLC5A2 gene (encoding SGLT2) using a validated online tool (e.g., Benchling, CHOPCHOP).
-
Select sgRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize or clone sgRNAs into an appropriate expression vector that also contains a Cas9 nuclease sequence and a selection marker (e.g., puromycin resistance or GFP).
-
-
Transfection:
-
Culture a suitable cell line that endogenously expresses SGLT2 (e.g., HEK293 or a renal proximal tubule cell line).
-
Transfect the cells with the Cas9/sgRNA plasmid using a high-efficiency method such as electroporation or lipid-based transfection (e.g., Lipofectamine).
-
-
Selection and Single-Cell Cloning:
-
If using a resistance marker, apply the selection agent (e.g., puromycin) 48 hours post-transfection to eliminate non-transfected cells.
-
After selection, dilute the cell population to a concentration of a single cell per well in 96-well plates (limiting dilution) or use fluorescence-activated cell sorting (FACS) to isolate single cells.
-
Allow single cells to grow into clonal colonies over 2-3 weeks.
-
-
Validation of Knockout:
-
Expand promising clones and harvest genomic DNA and protein lysates.
-
Genomic Validation: Use PCR to amplify the target region of the SLC5A2 gene, followed by Sanger sequencing to confirm the presence of insertions/deletions (indels) that result in a frameshift mutation.
-
Protein Validation: Perform a Western blot using an antibody specific for SGLT2 to confirm the complete absence of the protein in the knockout clones compared to the wild-type control.
-
Protocol 2: Glucose Uptake Assay
This protocol measures the functional consequence of SGLT2 inhibition.
-
Cell Plating:
-
Plate both Wild-Type (WT) and validated SGLT2 Knockout (KO) cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 1 hour at 37°C with either vehicle control (e.g., 0.1% DMSO) or this compound at the desired final concentration (e.g., 10 µM).
-
-
Glucose Uptake:
-
Initiate the uptake by adding KRH buffer containing a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-alpha-methylglucopyranoside, a specific substrate for SGLT transporters) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Measurement and Analysis:
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Measure the total protein content in each well using a BCA or Bradford assay to normalize the radioactivity counts.
-
Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein) and determine the percent inhibition caused by this compound in both WT and KO cell lines.
-
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. selectscience.net [selectscience.net]
- 4. biocompare.com [biocompare.com]
- 5. synthego.com [synthego.com]
- 6. forum.depmap.org [forum.depmap.org]
- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Effects of Picraline Relative to Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel neuroprotective agents is a cornerstone of research into mitigating the progression of neurodegenerative diseases. Oxidative stress is a key pathological mechanism in neuronal damage, making antioxidants a primary focus for therapeutic development. Picraline, a prominent indole alkaloid found in the seeds of Picralima nitida, has been investigated for various pharmacological activities. While research into its direct neuroprotective effects is emerging, a comprehensive comparison with established antioxidants is lacking. This guide provides an objective evaluation of the potential neuroprotective effects of this compound in relation to two well-characterized antioxidants, Vitamin E and N-acetylcysteine (NAC). The comparison is based on available experimental data for Picralima nitida extracts and the known mechanisms of these established antioxidants.
Comparative Neuroprotective Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the neuroprotective effects of this compound (often as a component of Picralima nitida extracts), Vitamin E, and N-acetylcysteine. It is important to note that data for this compound are derived from extracts, and the specific contribution of this compound to the observed effects is not always elucidated.
| Compound | Assay | Cell Line/Model | Concentration | Result | Reference |
| Picralima nitida extract | MTT Assay | Rat brain homogenate | 200-800 µg/mL | Increased cell viability against AlCl3-induced toxicity | [1] |
| Vitamin E (α-Tocotrienol) | Glutamate-induced toxicity | HT4 neuronal cells | nmol/L concentrations | Protected neurons from glutamate-induced death | [2] |
| N-acetylcysteine (NAC) | H2O2-induced toxicity | Primary rat hippocampus neurons | 100 µmol/l | Ameliorated cell viability decline induced by H2O2 | [3] |
| N-acetylcysteine (NAC) | Oxidative stress-induced injury | SH-SY5Y neuroblastoma cells | 0.1-1000 µM | Showed neuroprotective effects against cell death | [4] |
Table 1: Effects on Neuronal Viability
| Compound | Assay | Cell Line/Model | Concentration | Result | Reference |
| Picralima nitida extract | MDA level | Rat brain | 400 mg/kg | Significantly decreased malondialdehyde (MDA) levels | [5] |
| Vitamin E (α-Tocopherol) | Lipid peroxidation | Liposomes | Not specified | Inhibited lipid peroxidation | [6] |
| N-acetylcysteine (NAC) | ROS level | Primary rat hippocampus neurons | 100 µmol/l | Mitigated the excessive production of Reactive Oxygen Species (ROS) | [3] |
| N-acetylcysteine (NAC) | MDA and TNF-α levels | Patients with community-acquired pneumonia | 1200 mg/d | Reduced plasma levels of MDA and TNF-α | [7][8] |
Table 2: Reduction of Oxidative Stress Markers
| Compound | Assay | Cell Line/Model | Concentration | Result | Reference |
| Picralima nitida alkaloids | Opioid receptor binding | CNS receptors | Not specified | Primary targets are opioid receptors, which can modulate apoptosis | [9] |
| Vitamin E | Caspase-3 level | Rat model | 50 IU/kg | Reduced the level of caspase-3 | [10] |
| N-acetylcysteine (NAC) | Apoptosis | Primary rat hippocampus neurons | 100 µmol/l | Attenuated increased tau phosphorylation, a hallmark of apoptosis | [3] |
| N-acetylcysteine (NAC) | Apoptosis | CUMS-exposed rats | Not specified | Mitigated characteristics of apoptosis in the CA1 region of the hippocampus | [11] |
Table 3: Inhibition of Apoptosis
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound, Vitamin E, or NAC) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for toxicity (e.g., hydrogen peroxide or glutamate).
-
MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well plate and treat with the test compounds and an oxidative stressor as described for the MTT assay.
-
Loading with DCFH-DA: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Results are often expressed as a percentage of the fluorescence in cells exposed to the oxidative stressor alone.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment, harvest the cells and lyse them using a chilled lysis buffer on ice for 10-15 minutes.
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate) and reaction buffer containing DTT.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: Caspase-3 activity is calculated based on the absorbance or fluorescence values and normalized to the protein concentration. The results are often expressed as fold change relative to the control.
Western Blot for Bcl-2 and Bax Expression
Western blotting is used to detect the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction and Quantification: Extract total protein from treated and control cells as described for the caspase-3 assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The expression levels of Bcl-2 and Bax are normalized to the loading control. The Bax/Bcl-2 ratio is then calculated to assess the apoptotic potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in oxidative stress-induced neurodegeneration and the potential mechanisms of action for this compound, Vitamin E, and N-acetylcysteine.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 9. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Neuroprotective effects of Kukoamine A against cerebral ischemia via antioxidant and inactivation of apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
